Product packaging for Manganese--nickel (1/5)(Cat. No.:CAS No. 66118-28-3)

Manganese--nickel (1/5)

Cat. No.: B14467690
CAS No.: 66118-28-3
M. Wt: 348.41 g/mol
InChI Key: SCJPTQWJUFIIEG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Mn-Ni Intermetallic Research

The investigation of intermetallic compounds dates back to the early 20th century, with a significant milestone being the discovery of their ordered structures in the 1930s. numberanalytics.com While early research focused broadly on binary and ternary alloys, specific attention to the manganese-nickel system has evolved over the decades. numberanalytics.comoaepublish.com

Initially, the Mn-Ni system was studied as part of broader efforts to understand phase relationships and thermodynamic properties in binary alloys. diva-portal.orgaip.org Thermodynamic assessments of the Mn-Ni binary system were first performed by Kaufman, who considered several intermetallic compounds including MnNi₃ and MnNi. aip.org Later thermodynamic optimizations by Guo and Du refined this understanding, considering four intermetallic compounds: α-MnNi, β-MnNi, MnNi₂, and MnNi₃. aip.org

Research into AB₅-type intermetallics, a class to which MnNi₅ is structurally similar to the well-known hydrogen storage alloy LaNi₅, gained traction for applications like nickel-metal hydride (Ni-MH) batteries. iopb.res.insemanticscholar.org This spurred interest in tailoring the properties of such alloys by substituting elements. iopb.res.in Studies on MnNi₅ and its derivatives for hydrogen storage applications have been a significant part of the research evolution, investigating their absorption characteristics and thermodynamic parameters. iopb.res.inresearchgate.netresearchgate.net The evolution has progressed from fundamental phase diagram calculations to the synthesis and characterization of nanostructured forms and their application in energy-related fields. oaepublish.comresearchgate.net

Fundamental Principles of Intermetallic Compounds and Their Significance

Intermetallic compounds are distinct from random solid-solution alloys. They are characterized by:

Ordered Crystal Structure: Atoms of the constituent metals occupy specific sites in the crystal lattice, forming a superlattice. vedantu.comcambridge.org This ordered arrangement is a key differentiator from alloys.

Fixed Stoichiometry: Intermetallics form at or near a fixed ratio of the constituent elements, although some can exist over a range of compositions. numberanalytics.comvedantu.com

Strong Atomic Bonding: The bonding in intermetallics is a mix of metallic, covalent, and sometimes ionic characteristics, which is stronger than the purely metallic bonding in constituent metals. cambridge.orgcsic.es

These fundamental characteristics give rise to a unique set of properties that are often superior to those of their constituent metals. vedantu.comcambridge.org

Significance of Intermetallic Compounds:

High-Temperature Strength and Stability: The strong atomic bonding results in high melting points and excellent mechanical strength at elevated temperatures. numberanalytics.comopenaccessjournals.com This makes them suitable for applications in aerospace and high-performance engines. openaccessjournals.comscispace.com

Unique Magnetic and Electrical Properties: The ordered structure influences the electronic configuration, leading to specific magnetic and electrical behaviors. numberanalytics.comopenaccessjournals.com This is exploited in magnetic materials and electronics. numberanalytics.comopenaccessjournals.com

Catalytic Activity: Their unique electronic structures can make them effective catalysts for various chemical reactions. oaepublish.comopenaccessjournals.com

Hydrogen Storage: Certain intermetallics, particularly the AB₅ family, can absorb and desorb large amounts of hydrogen, making them key materials for hydrogen storage technologies and batteries. iopb.res.inresearchgate.net

The primary challenge with many intermetallics is their inherent brittleness at room temperature, though this can sometimes be mitigated through alloying. vedantu.comcsic.es

Overview of Current Research Landscape on Manganese-Nickel (1/5) Systems

Current research on Mn-Ni systems, including the MnNi₅ stoichiometry, is diverse and focuses on leveraging their unique properties for advanced applications. Key areas of investigation include:

Hydrogen Storage: The MnNi₅ intermetallic and its derivatives are actively studied for solid-state hydrogen storage. iopb.res.inresearchgate.net Research focuses on improving hydrogen absorption capacity, kinetics, and cycling stability. researchgate.net One study noted that MnNi₅ achieved a maximum hydrogen absorption of 1.20 wt% at 298K with a plateau pressure of 10 bar. researchgate.net

Catalysis: Bimetallic nickel-manganese materials are being explored as efficient and low-cost electrocatalysts. For instance, Ni-Mn coatings have been investigated for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen. mdpi.com A fabricated NiMn/Ti-5 electrocatalyst with a 1:5 molar ratio of Ni²⁺ to Mn²⁺ showed excellent HER activity in alkaline media. mdpi.com

Energy Storage: Beyond hydrogen, manganese-nickel compounds are being developed for other energy storage applications. Manganese-nickel molybdate/graphene oxide nanohybrids have been synthesized and show potential for use in energy storage systems due to their synergistic effects. researchgate.net

High-Entropy Alloys and Advanced Structural Materials: Manganese and nickel are key components in the development of high-entropy alloys (HEAs), which often contain intermetallic phases. mdpi.combohrium.com These materials are being designed for superior mechanical properties and stability at high temperatures. mdpi.com Research is also ongoing to understand the formation and influence of intermetallic phases like the G phase (Mn₆Ni₁₆Si₇) in Mn-Ni-Si systems for structural applications. jst.go.jp

The synthesis methods are also a focus of current research, with techniques like mechanical alloying and solid-state reactions being employed to produce nanostructured and highly ordered Mn-Ni intermetallics. oaepublish.comresearchgate.netrsc.org

Data Tables

Table 1: General Properties of Intermetallic Compounds

PropertyDescriptionSignificance
Crystal Structure Ordered arrangement of atoms in a superlattice. cambridge.orgDetermines mechanical, electrical, and thermal properties. openaccessjournals.com
Stoichiometry Formed at or near fixed atomic ratios. numberanalytics.comLeads to distinct phases with specific properties.
Bonding Mixture of metallic, covalent, and/or ionic bonds. cambridge.orgResults in high strength, hardness, and high melting points. cambridge.orgopenaccessjournals.com
Mechanical Properties Often hard and brittle at room temperature, but strong at high temperatures. vedantu.comcambridge.orgUseful for high-temperature structural applications, but brittleness can be a limitation. csic.esopenaccessjournals.com
Melting Point Typically high due to strong interatomic bonds. openaccessjournals.comEnables use in high-temperature environments like aircraft engines. openaccessjournals.com

Table 2: Research Highlights of Mn-Ni (1/5) and Related Systems

Research AreaCompound/SystemKey FindingReference
Hydrogen Storage MnNi₅Maximum hydrogen absorption of 1.20 wt% at 298K and 10 bar plateau pressure. researchgate.net
Hydrogen Storage Mg-Ni alloys doped with MnNi₅Investigated for hydrogen absorption thermodynamics and capacity. researchgate.net
Electrocatalysis (HER) NiMn/Ti-5 (1:5 molar ratio)Excellent Hydrogen Evolution Reaction (HER) activity with an overpotential of 127.1 mV at 10 mA cm⁻². mdpi.com
Energy Storage Mn₀.₆₇Ni₀.₃₇MoO₄-RGOShowed high energy density of 87 Wh kg⁻¹ and good cyclic stability. researchgate.net
Phase Studies MmNi₅₋ₓAlₓ (Mm=Mischmetal)Synthesis by mechanical alloying and characterization of Al substitution. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnNi5 B14467690 Manganese--nickel (1/5) CAS No. 66118-28-3

Properties

CAS No.

66118-28-3

Molecular Formula

MnNi5

Molecular Weight

348.41 g/mol

IUPAC Name

manganese;nickel

InChI

InChI=1S/Mn.5Ni

InChI Key

SCJPTQWJUFIIEG-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Ni].[Ni].[Ni].[Ni].[Ni]

Origin of Product

United States

Synthesis and Fabrication Methodologies for Manganese Nickel 1/5

Bulk Material Synthesis Techniques

Bulk synthesis methods are employed to produce sizeable quantities of the MnNi5 alloy, typically in the form of ingots or consolidated parts. These techniques often involve high temperatures to melt and fuse the constituent elements.

Arc Melting and Ingot Preparation

Arc melting is a common laboratory and industrial method for producing high-purity metallic alloys. researchgate.net The process utilizes a high-current electric arc to generate a plasma, which melts the raw materials within a controlled, inert atmosphere. bham.ac.uk

For the synthesis of MnNi5, high-purity manganese and nickel are weighed in the desired 1:5 atomic ratio. bham.ac.uk Due to the significant difference in the melting points of nickel (1455°C) and manganese (1246°C), care must be taken to prevent the loss of manganese through evaporation. researchgate.net A common practice is to place the lower-melting-point material, manganese, underneath the nickel to minimize direct exposure to the arc and subsequent vaporization. bham.ac.ukresearchgate.net

The process is typically carried out in a vacuum arc furnace backfilled with an inert gas like argon to prevent oxidation, for which manganese has a strong affinity. nih.govtandfonline.com An oxygen-getter material, such as titanium, is often melted first to remove any residual oxygen in the chamber. bham.ac.uk To ensure chemical homogeneity, the resulting alloy button, or ingot, is typically flipped and re-melted multiple times. bham.ac.uk

Arc Melting Parameter Typical Value/Condition Purpose
Atmosphere High-purity ArgonPrevents oxidation of manganese and nickel.
Getter Material TitaniumRemoves residual oxygen from the chamber. bham.ac.uk
Melting Current VariableCreates a plasma arc to melt the metals. bham.ac.uk
Homogenization Multiple re-melting cyclesEnsures a uniform distribution of elements. bham.ac.uk
Cooling Water-cooled copper hearthRapidly solidifies the molten alloy.

Powder Metallurgy Routes

Powder metallurgy (PM) is a versatile set of processes for creating parts from metal powders. mpif.org PM techniques are particularly useful for producing components with complex shapes and for creating unique alloys that are difficult to make by melting and casting. wikipedia.org The fundamental steps involve preparing a blended powder, compacting it into a desired shape, and then heating it in a controlled atmosphere to bond the particles together, a process known as sintering. youtube.com

Mechanical alloying (MA) is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. youtube.com This process is highly effective for producing homogeneous alloy powders, even from elements with large differences in melting points or that are immiscible in the liquid state. youtube.com

For the MnNi5 system, elemental powders of manganese and nickel are loaded into a high-energy mill along with grinding media (e.g., hardened steel or tungsten carbide balls). The intense mechanical action refines the particle and grain sizes down to the nanometer scale. mdpi.com This severe plastic deformation breaks down the surface oxide layers that naturally form on metal powders, promoting intimate contact and solid-state diffusion between the manganese and nickel particles. mdpi.com The result is a fine, composite powder with a uniform distribution of the constituent elements, which is a precursor for subsequent consolidation and sintering. researchgate.net

Sintering is the critical step in powder metallurgy where the compacted "green" part is heated to a temperature below the melting point of the major constituent, causing the individual powder particles to bond and form a solid piece. wikipedia.org For manganese-containing alloys, the sintering process requires careful control due to manganese's high affinity for oxygen and its high vapor pressure at elevated temperatures. tandfonline.com

Sintering is typically performed in a reducing atmosphere, such as pure dry hydrogen (H2) or a nitrogen-hydrogen (N2-H2) mixture, with a very low dew point to prevent the oxidation of manganese. scispace.comimim.pl Sintering temperatures for nickel-based alloys are generally high to promote diffusion and densification. mdpi.com For Mn-Ni systems, temperatures above 1100°C are often required. tandfonline.com The high temperature enhances the carbothermal reduction of any manganese oxides present and promotes the homogenization of manganese within the nickel matrix. tandfonline.com However, this must be balanced against the potential for manganese loss due to evaporation. tandfonline.com

Sintering Parameter Typical Range/Condition Effect on MnNi5 Alloy
Temperature > 1120°C - 1250°CPromotes diffusion, densification, and reduction of oxides. imim.plmdpi.com
Atmosphere Dry Hydrogen (H2), Nitrogen (N2), or H2/N2 mixturesPrevents oxidation of manganese. imim.pl
Dew Point < -40°C to -60°CMinimizes oxygen content in the furnace atmosphere. imim.pl
Holding Time 30 - 60 minutesAllows for sufficient diffusion and bonding between particles. imim.pl
Heating/Cooling Rate Variable (e.g., ~10-75 °C/min)Can influence the final microstructure and properties. imim.pl

High-Temperature Solid-State Reactions

Intermetallic compounds like those in the Mn-Ni system can be synthesized through direct high-temperature solid-state reactions. oaepublish.com This method involves mixing the elemental powders and heating them at a high temperature for an extended period to allow for atomic diffusion and the formation of the desired intermetallic phase.

The process typically requires annealing at temperatures greater than 500°C to overcome the kinetic barriers for atomic ordering. oaepublish.com While straightforward, a significant drawback of this method is that the high temperatures and long annealing times can lead to severe sintering and grain growth, resulting in a coarse-grained microstructure with a low surface area. oaepublish.com This can be a limitation for applications where fine-grained materials are desired. The reaction between ZnO and SnO2 at 900°C to form a ternary Zn2SnO4 phase is an example of such a high-temperature solid-state reaction. rsc.org

Rapid Solidification Processing

Rapid solidification processing (RSP) involves cooling molten metal at extremely high rates, typically in the range of 10^4 to 10^7 K/s. e3s-conferences.org This rapid quenching bypasses equilibrium solidification pathways, leading to unique and often desirable microstructures. ias.ac.in Techniques include melt spinning, where a jet of molten alloy is directed onto a rapidly rotating chilled wheel to produce thin ribbons, and gas atomization, which produces fine powders. e3s-conferences.org

Applying RSP to the MnNi5 alloy can result in significant microstructural refinement, including a reduction in grain size to the sub-micron or nanometer level. ias.ac.in It can also lead to an extension of the solid solubility of manganese in nickel beyond its equilibrium limit and the formation of metastable crystalline phases that are not present in the equilibrium phase diagram. e3s-conferences.orgias.ac.in These microstructural modifications can significantly influence the mechanical and physical properties of the resulting material. ias.ac.in

Nanostructured and Thin Film Fabrication

The fabrication of nanostructured forms of manganese-nickel, including nanoparticles and thin films, is critical for applications in electronics, catalysis, and energy storage. These methods are designed to control dimensions and morphology at the nanoscale, which in turn governs the material's performance.

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques used to produce thin films and coatings. microfab.deyoutube.com These methods involve the physical removal of material from a source, which then travels through a vacuum or low-pressure gas environment to deposit onto a substrate. korvustech.com For manganese-nickel systems, PVD is a versatile approach for creating uniform and high-purity films. sputtertargets.net

Sputtering: This is a widely used PVD technique where a solid target of the desired material (e.g., a Mn-Ni alloy) is bombarded with high-energy ions, typically from an inert gas like argon. korvustech.comazom.com The bombardment ejects atoms from the target, which then deposit onto a substrate, forming a thin film. azom.com Magnetron sputtering, an enhancement of this technique, uses magnetic fields to trap electrons near the target, increasing the efficiency of the ionization process and allowing for higher deposition rates and lower deposition temperatures. korvustech.comyoutube.comcoretechfilms.com The properties of the resulting film, such as composition, thickness, and uniformity, can be precisely controlled by adjusting parameters like gas pressure, target power density, and substrate temperature. azom.comhw.ac.uk In the fabrication of related Mn–Co–Ni–O (MCNO) thin films, an alloy target was used, and the electrical properties were optimized through post-deposition annealing. d-nb.info

Evaporation: This PVD method involves heating the source material in a vacuum until it evaporates or sublimes. dtic.mil The vapor then travels to the substrate and condenses to form a thin film. metalstek.com While thermal evaporation of nickel can be challenging due to its tendency to alloy with refractory metal heating elements like tungsten, electron beam (e-beam) evaporation is a preferred alternative. lesker.com In e-beam evaporation, a high-energy electron beam is focused on the source material (available in forms like pellets or granules), causing localized heating and evaporation. sputtertargets.netmetalstek.comlesker.com This technique allows for precise control over the deposition rate and film thickness.

PVD techniques are crucial for applications in semiconductors, optics, and surface engineering, where thin films with specific properties are required. metalstek.commdpi.com

Chemical synthesis methods offer a "bottom-up" approach to fabricating nanoparticles, providing excellent control over particle size, composition, and morphology through the manipulation of chemical reactions in a liquid medium.

Co-precipitation is a straightforward and effective method for synthesizing manganese-nickel oxide nanoparticles. researchgate.netyoutube.com The process involves dissolving salts of the constituent metals (e.g., nickel nitrate (B79036) and manganese sulfate) in a solvent, followed by the addition of a precipitating agent, such as sodium hydroxide (B78521). mdpi.com This action causes the simultaneous precipitation of the metal hydroxides or oxides from the solution due to high supersaturation. youtube.com The resulting precipitate is then washed, dried, and often calcined (heated at high temperature) to achieve the desired crystalline phase. youtube.comijnc.ir

The key advantages of this method include its simplicity, rapid preparation time, and the ability to produce homogenous nanoparticles with well-controlled stoichiometry. ijnc.irmdpi.com For the synthesis of NiMnO3 nanoparticles, an alkaline co-precipitation route has been successfully employed using Ni(NO3)2 and MnSO4 as precursors and NaOH as the precipitating agent. mdpi.com

Table 1: Parameters for Co-precipitation Synthesis of NiMnO3 Nanoparticles
ParameterConditionReference
Nickel PrecursorNickel(II) nitrate (Ni(NO3)2) mdpi.com
Manganese PrecursorManganese(II) sulfate (B86663) (MnSO4) mdpi.com
Precipitating AgentSodium hydroxide (NaOH) mdpi.com
Reaction Temperature25 °C mdpi.com
Final ProcessingWashing, drying at 80 °C, and annealing mdpi.com

Sol-gel synthesis is a versatile wet-chemical technique used to produce solid materials from small molecules. acs.org The process involves the conversion of precursors (typically metal alkoxides or salts) into a colloidal solution (sol), which then undergoes gelation to form a continuous solid network (gel). mdpi.com Subsequent drying and heat treatment of the gel yield the final oxide material. This method allows for excellent mixing of reactants at a molecular level, enabling the synthesis of highly homogeneous materials with controlled morphology. acs.orgnih.gov While not directly documented for MnNi5, the sol-gel route has been used to synthesize related compounds like (Ni0.6Mn0.4Fe2O4), demonstrating its applicability for creating complex mixed-metal oxides. mdpi.com

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. researchgate.net This technique is particularly effective for synthesizing crystalline nanomaterials directly from solution, often without the need for a post-synthesis calcination step. scispace.comscienceopen.com The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of well-defined crystal structures. researchgate.net This method has been successfully used to prepare nickel-substituted manganese oxide (NixMn1-xO) nanoparticles. nih.gov By adjusting the precursor concentrations, researchers can precisely control the level of nickel substitution in the manganese oxide lattice. nih.gov

Table 2: Precursors for Hydrothermal Synthesis of NixMn1-xO
Target CompoundNickel PrecursorManganese PrecursorReference
MnO-Manganese(II) chloride tetrahydrate nih.gov
Ni0.2Mn0.8ONickel(II) chloride hexahydrateManganese(II) chloride tetrahydrate nih.gov
Ni0.4Mn0.6ONickel(II) chloride hexahydrateManganese(II) chloride tetrahydrate nih.gov

The morphology (shape) and size of nanoparticles are critical parameters that dictate their physical and chemical properties. A key advantage of chemical synthesis routes is the ability to control these features by tuning reaction conditions.

In co-precipitation , factors such as pH, reaction temperature, reactant concentration, and aging time significantly influence the nucleation and growth processes, thereby affecting the final particle size and shape. youtube.commdpi.com For instance, rapid precipitation under high supersaturation typically leads to the formation of a large number of small nuclei, resulting in smaller nanoparticles. youtube.com

In hydrothermal synthesis , the addition of different ions or capping agents can dramatically alter the resulting morphology. For example, in the synthesis of nickel-manganese oxides, the introduction of nickel ions was found to change the particle shape from rod-like to plate-like. researchgate.net Similarly, studies on nickel-substituted manganese oxide have shown that varying the level of nickel doping results in particles with distinctly different shapes. nih.gov The choice of solvent, temperature, and reaction duration are also powerful tools for morphological control. mdpi.com

Chemical Synthesis Routes for Nanoparticles

Influence of Processing Parameters on Formation Pathways

The final properties of Manganese-Nickel (1/5) materials are intrinsically linked to the processing parameters used during their synthesis and fabrication. These parameters guide the material's formation pathway, influencing its crystal structure, phase purity, and microstructure.

For thin films produced by sputtering , post-deposition annealing is a critical step. The annealing temperature can induce phase transformations and control the oxidation states of the constituent metals. In the case of Mn–Co–Ni–O films, the annealing temperature was shown to directly influence the concentration ratio of Mn³⁺ to Mn⁴⁺ ions, which in turn determined the film's electrical resistance and thermal sensitivity. d-nb.info

Table 3: Effect of Annealing Temperature on Mn Ion Concentration in Sputtered MCNO Films
Annealing Temperature (°C)Mn³⁺/Mn⁴⁺ RatioReference
7000.876 d-nb.info
7501.01 d-nb.info
8000.99 d-nb.info
8500.871 d-nb.info

In chemical synthesis methods, the processing parameters have a direct impact on the composition and crystallinity of the final product. During sol-gel synthesis of related nickel-manganese ferrites, the calcination temperature was a decisive factor; lower temperatures resulted in poorly crystallized material, while higher temperatures improved crystallinity but could also lead to the formation of secondary phases like α-Fe2O3. mdpi.com In hydrothermal synthesis , the initial ratio of metal precursors in the solution directly dictates the final stoichiometry of the resulting NixMn1-xO nanoparticles. nih.gov Therefore, precise control over these parameters is essential for tailoring the material properties to meet the demands of specific applications. qub.ac.uk

Effects of Temperature and Cooling Rates

Temperature and cooling rates are critical parameters that significantly influence the microstructure and phase composition of the Mn-Ni (1/5) alloy, particularly during solidification from a melt or during post-synthesis heat treatments.

During Synthesis from Melt: For melt-based routes, the initial temperature must be high enough to ensure both manganese and nickel are in a liquid state, well above nickel's melting point of 1455°C. The subsequent cooling rate determines the final microstructure.

Slow Cooling Rates (e.g., Furnace Cooling): Slower cooling allows the system to approach thermodynamic equilibrium. According to the Mn-Ni phase diagram, this would likely result in the segregation of phases, such as a primary nickel-rich solid solution (fcc phase) followed by the formation of the stable intermetallic MnNi₃ phase. proquest.comcomputherm.com

Rapid Cooling Rates (e.g., Water Quenching, Splat Cooling): High cooling rates can suppress the formation of equilibrium phases and promote the formation of metastable nanocrystalline or even amorphous structures. mdpi.com This is essential for obtaining a homogeneous Mn-Ni (1/5) solid solution by "trapping" the manganese atoms within the nickel lattice beyond its equilibrium solubility limit. mdpi.comiust.ac.ir

The following table illustrates the general effect of cooling rates on alloy microstructures.

Cooling RateTypical MethodResulting MicrostructureGrain Size
Low Furnace CoolingCoarse-grained, equilibrium phasesLarge
Medium Air CoolingFiner grain structure, potential for some non-equilibrium phasesMedium
High Water QuenchingFine-grained, metastable phases, potential for amorphous structuresSmall/Nanocrystalline

Role of Pressure and Gaseous Atmospheres

The atmosphere and pressure under which Mn-Ni (1/5) is synthesized and processed are crucial for preventing contamination and controlling the final product's density and integrity.

Gaseous Atmospheres: Synthesis is almost exclusively performed under an inert atmosphere, such as high-purity argon, or under vacuum. researchgate.netconicet.gov.ar This is critical to prevent the oxidation of both manganese and nickel, which are reactive with oxygen, especially at the high temperatures involved in milling and annealing. Oxidation would lead to the formation of undesirable manganese and nickel oxides, altering the stoichiometry and properties of the final alloy.

Pressure: While synthesis methods like mechanical alloying are not primarily pressure-dependent, pressure becomes a key variable during the consolidation of the synthesized powder. Techniques like Hot Pressing (HP) or Spark Plasma Sintering (SPS) apply high uniaxial pressure (e.g., 50 MPa) at elevated temperatures to densify the powder into a bulk component. nih.gov This pressure aids in eliminating porosity and ensuring good metallurgical bonding between the powder particles.

Impact of Annealing Treatments on Phase Evolution

For alloys produced via non-equilibrium methods like mechanical alloying, a post-synthesis annealing (heat treatment) step is indispensable for controlling the phase evolution. conicet.gov.ar The as-milled powder is often in a high-energy, disordered state (nanocrystalline or amorphous). nih.gov Annealing provides the thermal energy necessary for atomic diffusion, leading to crystallization, grain growth, and the transformation into more stable phases. mdpi.commdpi.com

The choice of annealing temperature and duration determines the final phase composition.

Low-Temperature Annealing (e.g., < 500°C): May initiate the crystallization of the amorphous phase into a nanocrystalline solid solution.

Intermediate-Temperature Annealing (e.g., 500-800°C): Can lead to the precipitation of stable intermetallic phases, such as MnNi₃, from the supersaturated solid solution. conicet.gov.arresearchgate.net The system will try to reach a lower energy state by segregating into the phases predicted by the equilibrium phase diagram.

High-Temperature Annealing (e.g., > 800°C): Results in significant grain growth and can lead to the complete transformation into coarse, equilibrium phases. mdpi.com

Systematic studies on similar intermetallic systems show a clear progression of phase transformation with increasing annealing temperature. researchgate.net

Annealing Temperature (°C)Annealing Time (h)System ExampleObserved Phase Evolution
6001-5Ni/Ti CompositeFormation of Ni₃Ti, NiTi, and Ti₂Ni intermetallics. researchgate.net
8001-3Aluminized SteelTransformation of brittle Fe₂Al₅ into ductile FeAl phase. mdpi.com
9001Mo-V-Si-B AlloyPrecipitation of silicide phases from the solid solution matrix. nih.gov

Precursor Selection and Stoichiometry Control

Achieving the correct 1:5 ratio of manganese to nickel is fundamental to the synthesis process. The selection of precursors and the method of controlling their ratio are defining aspects of the fabrication methodology.

Precursor Materials: For solid-state synthesis like mechanical alloying, the precursors are typically high-purity (e.g., 99.9%) elemental powders of manganese and nickel. conicet.gov.ar The powder form provides a high surface area, which facilitates the alloying process. In some chemical synthesis routes, metal salts such as nitrates, chlorides, or carbonates might be used, which are then co-precipitated and reduced to form the alloy. rsc.orgumn.edu

Stoichiometry Control: Mechanical alloying offers excellent control over the final composition, as it is a solid-state process that avoids issues related to the vastly different melting points and vapor pressures of the constituent elements. conicet.gov.ar The stoichiometry is precisely controlled by the initial weights of the elemental powders. Accurate weighing of the precursors is a critical step to ensure the target Mn:Ni ratio of 1:5 is achieved in the final product.

Scaling-Up Methodologies for Manganese-Nickel (1/5) Production

Transitioning the production of specialized alloys like Mn-Ni (1/5) from a laboratory setting to an industrial scale introduces significant challenges related to consistency, cost, and throughput. frontiersin.org

Challenges and Strategies in Large-Scale Synthesis

Scaling up production requires careful planning and process optimization to maintain the material quality achieved at the lab scale. researchgate.net

Key Challenges:

Process Control and Reproducibility: Maintaining uniform conditions (e.g., temperature, milling energy) in larger-scale equipment is difficult, which can lead to batch-to-batch variability.

Contamination: In large-scale mechanical alloying, increased wear of the milling balls and container can introduce impurities (e.g., iron, chromium from steel) into the product.

Heat Management: High-energy milling generates substantial heat, which must be effectively managed in large batches to prevent unwanted phase transformations during the process.

Cost and Throughput: Laboratory methods are often slow and energy-intensive. Scaling up requires developing more efficient processes to be economically viable. frontiersin.org

Strategies for Overcoming Challenges:

Process Automation: Implementing automated control systems can ensure consistent processing parameters, improving reproducibility.

Material Selection: Using durable milling media made of materials like tungsten carbide or zirconia can minimize contamination.

Optimized Equipment Design: Designing large-scale mills with integrated cooling systems helps manage the thermal load.

Transition to Continuous Processes: Moving from batch processing to continuous production models can significantly increase throughput and improve consistency. nih.gov

Continuous Flow Reactor Systems for Nanomaterials

For producing Mn-Ni (1/5) as a nanomaterial, continuous flow reactor systems represent a state-of-the-art approach to scaling up. nih.gov These systems, often based on microfluidics, offer superior control over reaction conditions compared to traditional batch reactors. researchgate.net

In a typical setup, precursor solutions are pumped through precisely engineered channels where mixing and reaction occur under tightly controlled temperatures. This allows for the continuous synthesis of nanoparticles with a narrow size distribution and high reproducibility. researchgate.net

Advantages of Continuous Flow Synthesis:

Excellent Process Control: Precise control over temperature, pressure, residence time, and mixing leads to highly uniform products.

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous materials at high temperatures and pressures.

Scalability: Production can be scaled up by operating the system for longer durations or by using multiple reactors in parallel ("numbering-up"), which avoids the challenges of redesigning large batch reactors. researchgate.net

High Throughput: These systems can be designed for high-throughput synthesis, making them suitable for industrial-scale production of nanomaterials. researchgate.net

While traditionally used for chemical synthesis of compounds like oxides or quantum dots, the principles of continuous flow are being adapted for the synthesis of metallic and intermetallic nanoparticles, offering a promising pathway for the large-scale production of materials like nanoscale Mn-Ni (1/5). nih.govrsc.org

Advanced Structural Characterization of Manganese Nickel 1/5

Crystallographic Structure Determination and Refinement

The precise determination of the crystallographic structure is fundamental to understanding the physical and chemical properties of metallic alloys. For Manganese-Nickel (Mn-Ni) systems, particularly in the nickel-rich composition range corresponding to a 1:5 Mn to Ni ratio, a combination of diffraction techniques is employed to elucidate atomic arrangements, phase purity, and microstructural details. This composition typically forms a face-centered cubic (FCC) solid solution where manganese atoms substitutionally replace nickel atoms in the crystal lattice. Advanced characterization methods are essential for a detailed refinement of this structure.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) stands as the primary and most accessible technique for the structural analysis of crystalline materials like Mn-Ni alloys. By bombarding the material with X-rays and analyzing the diffraction pattern produced, one can deduce a wealth of information about its atomic structure.

The initial step in XRD analysis is the identification of the crystalline phases present in the sample. For a Manganese-Nickel (1/5) alloy, the diffraction pattern is typically indexed to a single-phase, face-centered cubic (FCC) structure, belonging to the space group Fm-3m (No. 225). In this structure, both manganese and nickel atoms are randomly distributed over the same crystallographic sites (4a), indicating the formation of a disordered solid solution.

The positions of the diffraction peaks are used to precisely determine the lattice parameter (a). According to Vegard's law, the lattice parameter of a solid solution is approximately a linear function of the concentration of its constituent elements. Since the atomic radius of manganese (approx. 127 pm) is slightly larger than that of nickel (approx. 125 pm), the substitution of nickel with manganese leads to a predictable expansion of the FCC unit cell. The precise measurement of the lattice parameter is therefore a crucial confirmation of the alloy's composition.

Table 1: Lattice Parameters of Ni-rich Ni-Mn FCC Alloys
Manganese Content (at. %)Lattice Parameter, a (Å)Crystal StructureSpace Group
0 (Pure Ni)3.524FCCFm-3m
103.545FCCFm-3m
16.7 (MnNi5)~3.562 (interpolated)FCCFm-3m
253.589FCCFm-3m

While peak positions provide phase and lattice information, a more comprehensive analysis of the entire diffraction pattern is achieved through Rietveld refinement. This powerful technique involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of various structural and microstructural parameters.

For a Mn-Ni (1/5) alloy, Rietveld refinement can:

Confirm the Crystal Structure: It verifies the FCC model and the Fm-3m space group as the best fit for the data.

Determine Site Occupancy Factors: Refinement can confirm the disordered nature of the solid solution by refining the occupancy of Mn and Ni on the 4a site, which should correspond to the nominal chemical composition.

Quantify Microstructural Parameters: It provides values for crystallite size and microstrain, which affect the broadening of the diffraction peaks.

Refine Atomic Displacement Parameters (Thermal Factors): These parameters describe the mean displacement of atoms from their ideal lattice positions due to thermal vibration and static disorder.

Table 2: Typical Rietveld Refinement Parameters for a Ni-rich Mn-Ni Alloy
ParameterTypical Value/ResultInformation Gained
Space GroupFm-3m (No. 225)Confirms FCC structure
Lattice Parameter, a~3.562 ÅUnit cell dimension
Wyckoff Position4a (0, 0, 0)Atomic coordinates
Site Occupancy (Ni)~0.833Confirms disordered solid solution
Site Occupancy (Mn)~0.167
Isotropic Displacement Parameter (Uiso)~0.005 - 0.01 Å2Atomic vibrational amplitude
Goodness of Fit (χ²)&lt; 1.5Quality of the refinement

In many metallic alloys, the broadening of diffraction peaks is not uniform and depends on the crystallographic direction (hkl indices). mdpi.comucl.ac.uk This phenomenon, known as anisotropic broadening, arises from the specific nature of crystal defects, such as dislocations and stacking faults. mdpi.comresearchgate.net In FCC alloys, dislocations tend to lie on specific slip systems (e.g., {111} planes), and this orientation preference leads to strain that varies with crystallographic direction. mdpi.com

Analysis of this anisotropic broadening, often using Williamson-Hall or Warren-Averbach methods, provides deeper insight into the microstructure. It allows for the identification of the dominant slip systems and the characterization of the dislocation types (e.g., screw vs. edge) present in the material, which are critical for understanding its mechanical properties. mdpi.com

Single-Crystal X-ray Diffraction Investigations

While powder XRD analyzes a sample containing millions of randomly oriented crystallites, single-crystal XRD uses a single, continuous crystal. This technique provides the most accurate and unambiguous determination of a crystal structure. For metallic systems like Mn-Ni, growing sufficiently large and high-quality single crystals can be challenging.

However, when successful, single-crystal XRD offers significant advantages:

Unambiguous Structure Solution: It can definitively solve complex structures without the peak overlap inherent in powder diffraction.

Precise Atomic Coordinates: It yields highly accurate atomic positions and anisotropic displacement parameters, which describe the vibrational motion of atoms in different directions.

Detection of Superstructures: It is highly sensitive to weak diffraction spots that may indicate subtle atomic ordering (a transition from a disordered solid solution to an ordered intermetallic compound) or twinning, which might be missed in powder XRD experiments. researchgate.net

For a Mn-Ni (1/5) alloy, single-crystal analysis would definitively confirm the disordered FCC structure and provide precise data on atomic displacements, offering a benchmark for theoretical calculations. nih.gov

Neutron Diffraction for Magnetic and Atomic Ordering

Neutron diffraction is a powerful technique that complements XRD, offering unique capabilities for studying metallic alloys. Neutrons are scattered by atomic nuclei rather than electrons, and their scattering is sensitive to the magnetic moments of atoms.

The primary applications of neutron diffraction for Mn-Ni alloys are:

Distinguishing Between Neighboring Elements: The X-ray scattering factors for manganese and nickel are very similar, making them difficult to distinguish. In contrast, their neutron scattering lengths are distinct, allowing neutron diffraction to probe for atomic short-range order—the tendency for Mn atoms to be surrounded by Ni atoms (or vice versa) more or less than would be expected in a completely random solution.

Magnetic Structure Determination: Nickel-manganese alloys exhibit a range of complex magnetic behaviors. Since neutrons possess a magnetic moment, they diffract from ordered magnetic structures. Neutron diffraction is the definitive method for determining the type of magnetic order (e.g., ferromagnetic, antiferromagnetic) and the arrangement and magnitude of the magnetic moments on the individual Mn and Ni sites. aps.orgosti.gov Studies on Ni-Mn alloys have used this technique to map out how the atomic magnetic moments change with composition and temperature. aps.org

Table 3: Comparison of XRD and Neutron Diffraction for Mn-Ni Alloy Characterization
FeatureX-ray Diffraction (XRD)Neutron Diffraction
InteractionElectron cloudAtomic nucleus and magnetic moment
Mn/Ni ContrastLow (similar electron count)Good (different scattering lengths)
Magnetic StructureInsensitiveHighly sensitive
Primary UsePhase ID, lattice parameters, crystal structureMagnetic ordering, atomic short-range order

Microstructural and Morphological Analysis

The microstructural and morphological characteristics of Manganese-Nickel (1/5), also denoted as MnNi5, are critical to understanding its physical and chemical properties. A suite of advanced microscopy and analytical techniques is employed to provide a comprehensive picture of this alloy's structure from the micrometer scale down to the atomic level.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS/EDAX)

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface topography and morphology of the MnNi5 alloy. In a typical analysis, an SEM image would reveal the grain structure of the alloy, including the size, shape, and arrangement of the crystalline domains. The surface may exhibit features such as grain boundaries, and depending on the preparation method, some degree of porosity might be observed.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) provides elemental composition analysis. ebatco.com By scanning the electron beam over a selected area of the sample, the characteristic X-rays emitted from the manganese and nickel atoms can be detected and quantified. This technique is crucial for confirming the stoichiometric 1:5 ratio of manganese to nickel in the alloy. EDS can be used in different modes: point analysis provides the composition at a specific location, line scanning shows the elemental distribution along a line, and elemental mapping generates a two-dimensional visualization of the distribution of manganese and nickel across the observed area. ebatco.com This is particularly useful for identifying any potential phase segregation or the presence of impurities. cam.ac.uk

Below is a table representing typical data that would be obtained from an EDS analysis of a Manganese-Nickel (1/5) sample.

ElementAtomic % (Theoretical)Atomic % (Measured)Weight % (Theoretical)Weight % (Measured)
Manganese (Mn)16.6716.5 ± 0.515.8815.9 ± 0.5
Nickel (Ni)83.3383.5 ± 0.584.1284.1 ± 0.5

Note: The measured values are hypothetical and represent typical experimental variation.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Defect Analysis

For a more detailed investigation of the internal microstructure and crystalline defects, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable. trustrade.ae TEM allows for the imaging of extremely thin samples with resolutions high enough to observe individual crystal defects. youtube.com Common defects in metallic alloys like MnNi5 include dislocations, stacking faults, and grain boundaries. youtube.com The density and arrangement of these defects play a significant role in the mechanical properties of the alloy.

HRTEM, a more advanced form of TEM, provides atomic-resolution imaging, enabling the direct visualization of the atomic lattice of the MnNi5 crystal. trustrade.ae This powerful technique can be used to study the precise nature of crystal defects at the atomic scale. For instance, the core structure of a dislocation or the atomic arrangement at a grain boundary can be meticulously examined. The analysis of HRTEM images can also provide information about the crystal structure and any localized lattice distortions.

Defect TypeObservation MethodSignificance
DislocationsTEMAffects mechanical properties such as strength and ductility.
Stacking FaultsTEM/HRTEMIndicates disruptions in the crystal lattice stacking sequence.
Grain BoundariesTEM/HRTEMInfluences mechanical and electrical properties.
Point DefectsHRTEMCan affect conductivity and other physical properties.

Scanning Probe Microscopy (AFM, STM) for Surface Topography

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are employed to characterize the surface topography of MnNi5 at the nanoscale. fiveable.me

AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. uni-wuerzburg.de The forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographic map of the surface. uni-wuerzburg.de AFM is advantageous as it can be used on both conductive and non-conductive samples and can operate in various environments. fiveable.me It can provide quantitative measurements of surface roughness and feature dimensions.

STM, on the other hand, relies on the quantum tunneling of electrons between a conductive tip and the sample surface. mpg.de This technique is capable of achieving atomic resolution, providing detailed information about the surface electronic structure in addition to its topography. mpg.de For STM to be applicable, the MnNi5 sample must be sufficiently conductive.

TechniquePrincipleInformation ObtainedResolution
AFM Measures forces between a sharp tip and the sample surface. uni-wuerzburg.de3D surface topography, roughness, feature dimensions.Nanometer scale. fiveable.me
STM Measures quantum tunneling current between a conductive tip and the sample. mpg.deAtomic-scale surface topography and electronic structure.Atomic scale. fiveable.me

Quantitative Microstructure Analysis (Grain Size, Phase Distribution, Porosity, Texture)

A quantitative analysis of the microstructure of MnNi5 provides numerical data that can be correlated with the material's properties and processing history. This analysis is typically performed using data obtained from techniques like SEM and TEM, often with the aid of specialized image analysis software.

Grain Size: The average grain size can be determined using methods such as the line intercept method on SEM micrographs. Grain size is a critical parameter influencing the mechanical strength of the alloy.

Phase Distribution: While MnNi5 is expected to be a single-phase intermetallic compound, quantitative analysis can determine the volume fraction of any secondary phases or impurities that may be present.

Porosity: The percentage of void space, or porosity, can be quantified from cross-sectional images. Porosity can have a detrimental effect on the mechanical integrity of the material.

Texture: Texture analysis, often performed using techniques like Electron Backscatter Diffraction (EBSD) in an SEM, determines if there is a preferred crystallographic orientation of the grains. Texture can lead to anisotropic material properties.

Microstructural ParameterTypical Range of ValuesMeasurement Technique
Average Grain Size10 - 100 µmSEM with image analysis
Secondary Phase Volume %< 1%SEM with EDS mapping
Porosity %< 2%Image analysis of cross-sections
Crystallographic TextureRandom to moderately texturedEBSD

Note: The values presented are hypothetical and can vary significantly depending on the synthesis and processing of the alloy.

Spectroscopic Probes for Elemental and Electronic States

Spectroscopic techniques are essential for probing the elemental composition and electronic states of the atoms within the MnNi5 compound, particularly at the surface, which plays a crucial role in its chemical reactivity and interactions with the environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org When the surface of a MnNi5 sample is irradiated with X-rays, photoelectrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.

A key capability of XPS is its ability to determine the oxidation states of elements through small shifts in the binding energies, known as chemical shifts. For MnNi5, XPS can be used to ascertain the oxidation states of both manganese and nickel on the surface of the alloy. This is particularly important as the surface may oxidize when exposed to air. The analysis of the Mn 2p and Ni 2p core level spectra can reveal the presence of different oxide species. For instance, manganese can exist in various oxidation states such as Mn(II), Mn(III), and Mn(IV). acs.orgresearchgate.net

ElementCore LevelExpected Binding Energy (eV) for Metallic StatePossible Oxidized States
Manganese (Mn)Mn 2p3/2~639Mn(II), Mn(III), Mn(IV)
Nickel (Ni)Ni 2p3/2~853Ni(II), Ni(III)

Note: The binding energy values are approximate and can be influenced by the chemical environment and instrument calibration.

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely used for determining the elemental composition of materials. thermofisher.comazom.com In the context of Manganese-Nickel (1/5), XRF provides a rapid and precise quantification of the manganese and nickel content, ensuring the material conforms to the specified 1:5 stoichiometric ratio. This method is particularly valuable for quality control in production and recycling processes involving manganese-nickel alloys and compounds. malvernpanalytical.com

The principle of XRF involves bombarding the material with high-energy X-rays, which causes the ejection of inner shell electrons from the atoms. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays with energies characteristic of each element. By measuring the intensity and energy of these emitted X-rays, the concentration of each element can be determined. scirp.org

For accurate quantitative analysis of Manganese-Nickel (1/5), calibration is typically performed using certified reference materials (CRMs). thermofisher.comazom.com Sample preparation often involves fusing the material into glass-like beads to eliminate inaccuracies arising from particle size or mineralogical effects, thereby ensuring high precision in the results. thermofisher.com Wavelength dispersive XRF (WDXRF) instruments are commonly employed for this purpose, offering high resolution and sensitivity for transition metals like manganese and nickel. azom.com

Table 1: Representative XRF Data for a Manganese-Nickel (1/5) Sample

Element Certified Value (wt%) Measured Value (wt%) Standard Deviation
Manganese (Mn) 14.00 14.05 0.04
Nickel (Ni) 70.00 69.85 0.12
Oxygen (O)* 16.00 16.10 0.15

Note: Oxygen content is often calculated by difference or measured by other techniques, as it is a light element not always optimally measured by standard XRF.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Atomic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic structure and electronic state of specific elements within a compound. For Manganese-Nickel (1/5), XAS is instrumental in determining the oxidation states of manganese and nickel, as well as their coordination environments and interatomic distances. The technique is element-specific, allowing for the separate analysis of the Mn and Ni K-edges.

XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. The EXAFS region contains information about the bond distances and coordination numbers of neighboring atoms.

In-situ XAS studies on related nickel-manganese oxides have shown that during electrochemical processes, such as the charging of a lithium-ion battery, the nickel atoms are oxidized (e.g., from Ni²⁺ to Ni³⁺ and subsequently to nearly Ni⁴⁺), while the manganese atoms tend to remain in a stable, electrochemically inactive state (Mn⁴⁺). researchgate.net This charge compensation mechanism is critical to the material's performance. Analysis of the EXAFS data confirms that the material can maintain its structural integrity and short-range order during such processes. researchgate.net

Table 2: Oxidation State Analysis of Manganese and Nickel via XANES

Element Initial State (Oxidation State) Final State (Oxidation State) Observation
Nickel (Ni) Ni²⁺ ~Ni³⁺/Ni⁴⁺ Electrochemically active; oxidation state changes upon delithiation. researchgate.net

Resonant Photoemission Spectroscopy (RPES) and Hard X-ray Photoemission Spectroscopy (HAXPES)

Resonant Photoemission Spectroscopy (RPES) and Hard X-ray Photoemission Spectroscopy (HAXPES) are advanced techniques that provide detailed insights into the electronic structure of materials.

Resonant Photoemission Spectroscopy (RPES) is particularly sensitive to the electronic states of transition metals. By tuning the incident photon energy to a core-level absorption edge (e.g., the Mn 2p edge), the emission from the valence band, specifically from the Mn 3d orbitals, is resonantly enhanced. arxiv.orguu.nl This allows for the clear identification and characterization of the Mn 3d partial density of states, which is crucial for understanding the material's magnetic and electronic properties. arxiv.org Analysis of the resonant spectra can also provide values for key electronic parameters, such as the on-site Coulomb energy (Udd), which describes the repulsion between electrons in the d-orbitals. uu.nl

Hard X-ray Photoemission Spectroscopy (HAXPES) utilizes high-energy X-rays (typically 2-15 keV), which allows for a much greater probing depth compared to conventional XPS. rsc.org This makes HAXPES a bulk-sensitive technique, capable of revealing the intrinsic electronic structure of the Manganese-Nickel (1/5) compound, free from the surface-specific effects that can dominate conventional photoemission spectra. tandfonline.com HAXPES can be used to non-destructively depth-profile layered materials and to investigate the chemical composition of buried layers and interfaces. rsc.org Studies on nickel-manganese oxides have used HAXPES to analyze the core-level spectra of both Ni 2p and Mn 2p, providing information on the chemical states and electronic environments of these elements within the bulk of the material. rsc.orgucsd.edu

Table 3: Electronic Structure Parameters from RPES and HAXPES

Technique Parameter Measured Typical Finding for Mn/Ni Systems Significance
RPES Mn 3d Partial Density of States Strong resonant enhancement of features in the valence band. uu.nl Maps the contribution of manganese d-electrons to the electronic structure.
RPES On-site Coulomb Energy (Udd) Udd for Mn 3d states found to be ~5.5 eV in related manganites. uu.nl Quantifies electron correlation effects.
HAXPES Bulk Core-Level Spectra (Mn 2p, Ni 2p) Provides chemical state information less affected by surface contamination. rsc.org Reveals the intrinsic bulk chemical nature of Mn and Ni.

| HAXPES | Non-destructive Depth Profiling | Probing depths can range from 6 nm to over 20 nm. rsc.org | Allows for the analysis of buried interfaces and compositional gradients. |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. nanografi.com These methods are used to identify functional groups, study chemical bonding, and characterize the crystallographic phases of Manganese-Nickel (1/5).

FTIR Spectroscopy measures the absorption of infrared radiation by the material, which excites molecular vibrations such as stretching and bending. In manganese-nickel compounds, particularly those involving organic ligands or oxide structures, FTIR can identify the coordination of ligands to the metal centers. For instance, shifts in the stretching frequencies of carbonyl (C=O) or amine (N-H) groups indicate their involvement in bonding with Mn or Ni ions. mdpi.com In oxide systems, FTIR is sensitive to the metal-oxygen stretching and bending modes, with characteristic bands appearing in the low-frequency region (typically below 1000 cm⁻¹).

Raman Spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light. It is highly sensitive to the crystalline structure and can be used to identify different polymorphs or phases of manganese and nickel oxides, such as β-MnO₂, α-Mn₂O₃, or spinel NiMn₂O₄. rsc.org The use of a micro-Raman setup allows for the analysis of sample inhomogeneity by collecting spectra from different points on the material's surface. rsc.org

Table 4: Characteristic Vibrational Frequencies in Manganese-Nickel Systems

Technique Wavenumber (cm⁻¹) Assignment Reference
FTIR ~3000 (broad) N-H stretching (hydrogen-bonded) mdpi.com
FTIR 1580-1650 C=O stretching (coordinated) mdpi.com
FTIR/Raman 400-650 Metal-Oxygen (Mn-O, Ni-O) stretching modes in oxides rsc.orgti.com
Raman ~630 Main feature for α-Mn₂O₃ rsc.org

| Raman | ~655 | Main feature for β-MnO₂ | rsc.org |

Thermal Analysis Techniques for Phase Transformations

Thermal analysis techniques are essential for studying the effects of temperature on the properties of Manganese-Nickel (1/5), including phase transitions, thermal stability, and decomposition pathways.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting, crystallization, and solid-state transformations.

For manganese-nickel materials, particularly those used in energy storage, DSC is a critical tool for safety and stability analysis. tainstruments.com It can identify the onset temperature of exothermic decomposition reactions, which is crucial for assessing the risk of thermal runaway. tainstruments.com For example, in nickel-manganese-cobalt (NMC) cathode materials, DSC shows a significant exothermic peak at elevated temperatures, with the peak temperature and released energy being dependent on the material's state of charge. tainstruments.com A higher state of charge generally leads to lower thermal stability. tainstruments.com

Table 5: Representative DSC Data for a Manganese-Nickel Compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH) (J/g) Interpretation
Phase Transition 150 165 -25 (Endothermic) Solid-state structural change

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique similar to DSC, where the temperature difference between a sample and an inert reference is monitored as they are subjected to a controlled temperature program. chemrj.org DTA is effective in detecting exothermic and endothermic events and is widely used to determine phase diagrams and study chemical reactions at high temperatures. chemrj.org

In the study of manganese-nickel systems, DTA can be used to map phase transformations in Mn-Ni alloys. aip.org It has also been applied to monitor the decomposition of precursor compounds used to synthesize nickel manganite (NiMn₂O₄). ti.com These studies identify distinct temperature ranges for processes like dehydration (endothermic) and the subsequent decomposition of the anhydrous precursor into the final oxide phase (exothermic). ti.com Furthermore, DTA has been employed to investigate the dissociation of manganese oxides at high temperatures, providing thermodynamic data such as the heat of reaction. cdnsciencepub.com

Table 6: DTA Peaks and Corresponding Events for a Nickel Manganese Precursor

Peak Temperature (°C) Type Assignment Reference
~150-250 Endothermic Dehydration (loss of water molecules) ti.com
~250-400 Exothermic Decarboxylation and formation of NiMn₂O₄ ti.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the thermal stability and composition of materials. For metallic alloys such as Manganese-Nickel (1/5), TGA is primarily employed to study their stability at high temperatures, particularly their resistance to oxidation.

The thermal behavior of a Manganese-Nickel (1/5) alloy is highly dependent on the atmosphere used during the analysis. In an inert atmosphere (e.g., nitrogen or argon), metallic alloys like Mn-Ni are generally expected to be thermally stable until they reach their melting point, exhibiting minimal to no mass loss. Any minor mass loss observed at lower temperatures could be attributed to the desorption of contaminants from the surface.

Conversely, when the analysis is conducted in an oxidizing atmosphere, such as air or pure oxygen, the alloy will undergo oxidation at elevated temperatures. This process results in a measurable weight gain as manganese and nickel react with oxygen to form various oxides on the surface of the alloy. The rate and extent of this weight gain provide critical data on the alloy's oxidation kinetics and the protective qualities of the resulting oxide layer. Research on various nickel-based alloys demonstrates that the oxidation process typically follows a parabolic rate law, where a surface oxide layer forms and grows, slowing the rate of further oxidation. researchgate.netresearchgate.net

Detailed research findings from TGA studies on nickel-rich alloys indicate that the onset of significant oxidation occurs at several hundred degrees Celsius. The composition of the resulting oxide scale, which may include nickel oxide (NiO) and various manganese oxides (e.g., MnO, Mn3O4), dictates the material's performance in high-temperature environments.

The following interactive table summarizes representative data that would be obtained from a TGA experiment on a nickel-rich Mn-Ni alloy conducted in an air atmosphere. The data illustrates the typical stages of weight change corresponding to oxidation events.

Interactive Data Table: Representative TGA Findings for Ni-Rich Mn-Ni Alloy Oxidation

Temperature Range (°C)Mass Change (%)Observed ProcessProbable Resulting Compounds
25 - 400~ 0%Initial heating, minimal surface reaction-
400 - 800Gradual Weight GainOnset and progression of oxidationFormation of NiO and MnO
800 - 1000Accelerated Weight GainRapid oxidationGrowth of complex oxide scale (e.g., NiO, Mn3O4)
> 1000Plateau or Slower GainFormation of a stable/passivating oxide layerStable Nickel and Manganese Oxides

Electronic Structure and Chemical Bonding in Manganese Nickel 1/5

Electronic Band Structure Calculations and Experimental Verification

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In crystalline solids, due to the periodic potential of the atomic lattice, individual atomic orbitals overlap to form continuous energy bands, separated by band gaps where no electron states can exist. youtube.comyoutube.com For metallic alloys like MnNi₅, these bands are continuous and cross the Fermi level, allowing for the free movement of electrons and thus electrical conductivity.

Theoretical calculations, often employing density functional theory (DFT), are a primary tool for determining the electronic band structure. For a compound like MnNi₅, which is expected to crystallize in a structure similar to other RNi₅ compounds (where R is a rare-earth or transition metal), such as the hexagonal CaCu₅-type structure, calculations would reveal a complex set of bands arising from the hybridization of Mn 3d and Ni 3d orbitals. researchgate.netmaterialsproject.org These calculations typically show a high density of states near the Fermi level, characteristic of transition metal alloys.

Experimental verification of the calculated band structure is often achieved through techniques like Angle-Resolved Photoemission Spectroscopy (ARPES). ARPES directly probes the electronic band structure of materials by measuring the kinetic energy and emission angle of photoelectrons ejected from the sample upon irradiation with high-energy photons. units.it Such experiments on MnNi₅ would be essential to confirm the theoretical predictions regarding the dispersion of the electronic bands and the location of the Fermi level.

Density of States (DOS) Analysis of Mn and Ni Contributions

The Density of States (DOS) represents the number of available electronic states at a particular energy level. wikipedia.orglibretexts.org A high DOS at a specific energy indicates that there are many states available for occupation by electrons. In MnNi₅, the total DOS is primarily composed of contributions from the 3d orbitals of both manganese and nickel atoms.

ElementOrbital ContributionExpected Location Relative to Fermi Level (EF)Key Influence
Nickel (Ni)3dDominant contribution around EFGoverns conductivity and magnetic moment
Manganese (Mn)3dSignificant contribution near EF, hybridized with Ni 3dInfluences magnetic ordering and hybridization effects

Nature of Chemical Bonding and Hybridization Effects

The chemical bonding in MnNi₅ is predominantly metallic, characterized by a "sea" of delocalized electrons formed from the valence electrons of the constituent atoms. vedantu.comyoutube.com This delocalization is responsible for the characteristic properties of metals, such as high electrical and thermal conductivity.

However, a more detailed picture reveals a significant degree of covalent character arising from the hybridization of the Mn 3d and Ni 3d orbitals. researchgate.net Hybridization refers to the mixing of atomic orbitals to form new hybrid orbitals, which in the solid state leads to the formation of energy bands. The extent of this hybridization plays a crucial role in determining the stability of the crystal structure and its physical properties. aip.org In many Ni-Mn based alloys, the hybridization between Ni 3d states and the 3d states of Mn is a dominant factor influencing their structural and magnetic transformations. researchgate.netaip.org The strength of this hybridization is dependent on the interatomic distances and the relative energies of the interacting orbitals.

Charge Density Distribution and Electron Localization

The charge density distribution provides a spatial map of the electron concentration throughout the crystal lattice. wikipedia.orgyoutube.comkhanacademy.org In MnNi₅, the charge density is expected to be highest around the atomic nuclei and more diffuse in the interstitial regions, consistent with metallic bonding. However, the directional nature of the hybridized d-orbitals would lead to a non-uniform distribution of charge in the regions between the atoms.

Electron Localization Function (ELF) analysis is a powerful tool to visualize the degree of electron localization. In a metallic system like MnNi₅, the ELF would show low values in the interstitial regions, corresponding to delocalized electrons. Higher ELF values would be found closer to the atomic cores. Analysis of the charge density difference, which compares the charge density of the compound to a superposition of the charge densities of the individual atoms, can reveal the extent of charge transfer and covalent bond formation. researchgate.net This would likely show an accumulation of charge in the bonding regions between Mn and Ni atoms, indicative of covalent interactions.

Influence of Elemental Substitution on Electronic Configuration

The electronic configuration and, consequently, the properties of MnNi₅ can be significantly altered by elemental substitution. Substituting either Mn or Ni with other transition metals can lead to changes in the lattice parameters, the number of valence electrons, and the strength of the d-d hybridization.

For instance, substituting Ni with an element like Cobalt (Co) or Copper (Cu) would alter the filling of the 3d band, which can have a profound effect on the magnetic properties. mdpi.com The introduction of different elements changes the average number of 3d electrons per atom, which can shift the Fermi level and modify the DOS at the Fermi level. nih.gov Similarly, substituting Mn with elements like Titanium (Ti) or Chromium (Cr) can affect the stability of the crystal structure and the nature of the magnetic exchange interactions. mdpi.com The strength of the covalent bonds can be enhanced or weakened depending on the substituting element and the bonds it forms with the surrounding atoms. mdpi.com These substitutions can be a powerful method to engineer the electronic and magnetic properties of the MnNi₅ system for specific applications.

Substituting ElementSiteExpected Effect on Electronic StructureResulting Property Change
Cobalt (Co)NiAlters 3d band filling, modifies DOS at EFChanges in magnetic moment and ordering temperature
Copper (Cu)NiIncreases 3d band filling, weakens hybridizationPotential decrease in magnetic ordering temperature
Titanium (Ti)MnChanges hybridization strength and covalent bondingModification of structural stability and mechanical properties
Chromium (Cr)MnAffects magnetic exchange interactionsAlteration of magnetic properties

Magnetic Properties and Ordering Phenomena in Manganese Nickel 1/5

Magnetic Ordering Mechanisms (Ferromagnetism, Antiferromagnetism, Ferrimagnetism)

The magnetic ordering in the Mn-Ni alloy system is highly dependent on the concentration of manganese. In Ni-rich alloys, the introduction of manganese into the nickel lattice leads to a fascinating evolution of magnetic states. At lower manganese concentrations, the alloys typically exhibit ferromagnetic behavior. However, as the manganese content increases, a competition between ferromagnetic and antiferromagnetic interactions emerges, leading to more complex magnetic structures.

For compositions around 20 atomic percent manganese, the alloys are generally ferromagnetic at room temperature. The magnetic properties of these alloys are sensitive to heat treatment, which influences the degree of atomic order. nih.gov Studies on Ni-Mn alloys have shown that with increasing Mn content, the system can transition from a simple ferromagnetic state to a more complex magnetic phase diagram that includes reentrant spin-glass behavior and eventually antiferromagnetism at higher Mn concentrations. aps.org

The transition to a spin-glass-like state is characterized by the freezing of magnetic moments in random orientations at low temperatures, a consequence of the frustration arising from competing magnetic interactions. In some Ni-Mn based Heusler alloys, which are related intermetallic compounds, ferrimagnetic arrangements have been predicted as the ground state. aps.org The diverse magnetic states, including ferromagnetism, compensated ferrimagnetism, and frustrated antiferromagnetism, are a hallmark of manganese-based intermetallic compounds. mdpi.comarxiv.org

Exchange Interactions (Direct, Super-exchange, Itinerant)

The magnetic behavior of Manganese-Nickel alloys is governed by a complex set of exchange interactions between the constituent atoms. These quantum mechanical forces dictate the alignment of electron spins and are the root of the observed magnetic ordering. researchgate.net In the Ni-rich Mn-Ni system, the primary interactions at play are between Ni-Ni, Ni-Mn, and Mn-Mn atomic pairs.

Theoretical and experimental studies have shown that the Ni-Ni and Ni-Mn interactions are predominantly ferromagnetic, favoring parallel alignment of magnetic moments. aps.org In contrast, the interaction between neighboring manganese atoms (Mn-Mn) is strongly antiferromagnetic, favoring an anti-parallel alignment. aps.org This competition between ferromagnetic and antiferromagnetic interactions is a key feature of the Mn-Ni system and is the origin of the complex magnetic phase diagram.

The strength and sign of these exchange interactions are highly sensitive to the interatomic distances. aps.org For instance, in some Mn-Ni based Heusler alloys, it has been observed that when the distance between manganese atoms is less than a critical value (around 3 Å), the coupling between them tends to be antiferromagnetic. aps.org In some cases, super-exchange, an indirect exchange interaction mediated by a non-magnetic atom, can also play a role, particularly in compounds with more complex crystal structures. aps.org

Intra- and Interlayer Exchange Coupling

While the concept of intra- and interlayer exchange coupling is most prominent in multilayered thin film structures, the principles can be extended to the interactions within the bulk crystal lattice of an alloy. Intralayer coupling can be thought of as the exchange interactions within a specific crystallographic plane, while interlayer coupling would represent the interactions between adjacent planes.

In the context of thin films and heterostructures, such as magnetic layers separated by a non-magnetic spacer, the interlayer exchange coupling becomes a critical parameter. This coupling can be either ferromagnetic or antiferromagnetic and often oscillates as a function of the spacer layer thickness. This phenomenon is crucial for applications in spintronics and magnetic recording.

Competing Exchange Interactions and Their Origins

The coexistence of competing ferromagnetic and antiferromagnetic exchange interactions is a defining characteristic of the Manganese-Nickel alloy system, particularly as the manganese concentration increases. This competition, often referred to as magnetic frustration, is the primary reason for the emergence of complex magnetic states like spin glasses. aps.org

The origin of these competing interactions lies in the electronic structure of the manganese and nickel atoms and their spatial arrangement within the crystal lattice. The ferromagnetic Ni-Ni and Ni-Mn interactions are a result of the itinerant nature of the d-electrons and the tendency to minimize the electronic energy through parallel spin alignment.

Conversely, the antiferromagnetic Mn-Mn interaction is a consequence of the direct overlap of d-orbitals of neighboring manganese atoms. At short interatomic distances, this overlap leads to an antiparallel alignment of spins being the energetically favorable state. The balance between these opposing interactions is delicately poised and can be tuned by factors such as composition, temperature, and atomic ordering. aps.orgaps.org This tunability makes the Mn-Ni alloy system a subject of ongoing research for its potential in various magnetic applications.

Magnetic Anisotropy

Magnetocrystalline Anisotropy and Easy Axis Orientation

Magnetocrystalline anisotropy arises from the interaction of the electron spins with the crystal lattice. This interaction, mediated by spin-orbit coupling, results in certain crystallographic directions being energetically favorable for the alignment of magnetization. These directions are referred to as "easy axes," while the energetically unfavorable directions are known as "hard axes."

In the broader context of Ni-Mn based alloys, such as the Heusler alloy Ni₂MnGa, it has been found that any deviation from the stoichiometric composition tends to decrease the magnetocrystalline anisotropy. mdpi.com The anisotropy in these materials is also strongly dependent on the crystallographic phase, with the martensitic phase often exhibiting a significantly higher anisotropy than the austenitic phase. While specific data for a MnNi₅ compound is scarce, the general trend in related Ni-Mn systems suggests that the magnetocrystalline anisotropy is sensitive to both composition and crystal structure. For iron-nickel alloys, the rate of cooling after annealing has a significant effect on the anisotropy, especially for compositions where atomic ordering occurs. aps.org

Induced Anisotropy in Thin Films and Heterostructures

In addition to the intrinsic magnetocrystalline anisotropy, anisotropy can also be induced in magnetic materials, particularly in thin films and heterostructures. This induced anisotropy can arise from several factors, including:

Shape Anisotropy: The magnetostatic energy of a non-spherical magnetic particle or film depends on the direction of magnetization. This leads to an "easy axis" along the longest dimension to minimize the magnetostatic energy.

Stress Anisotropy: Mechanical stress, either applied externally or induced during film growth, can create a preferred direction of magnetization through the magnetoelastic effect.

Interface Anisotropy: At the interface between different materials in a thin film stack, the breaking of symmetry can lead to a surface or interface anisotropy that can be strong enough to orient the magnetization perpendicular to the film plane.

Studies on ultrathin films of Ni-like alloys have shown that the magnetic anisotropy and the orientation of the easy axis can be tuned by varying the alloy concentration and film thickness. ntu.edu.tw The addition of different magnetic elements can significantly alter the spin-reorientation transition, where the easy axis of magnetization switches from in-plane to out-of-plane or vice versa. ntu.edu.tw

Summary of Key Magnetic Properties

PropertyDescription
Magnetic Ordering Ferromagnetic in Ni-rich compositions, with a transition to more complex states like spin-glass and antiferromagnetism as Mn content increases. aps.org
Exchange Interactions Competition between ferromagnetic (Ni-Ni, Ni-Mn) and antiferromagnetic (Mn-Mn) interactions. aps.org
Magnetic Frustration Arises from competing exchange interactions, leading to complex magnetic ground states. aps.org
Magnetocrystalline Anisotropy Dependent on composition and crystal structure; generally decreases with deviation from stoichiometry in related alloys. mdpi.com
Induced Anisotropy Can be significant in thin films and influenced by shape, stress, and interface effects. ntu.edu.tw

Spin Dynamics and Relaxation Phenomena

The spin dynamics in nickel-manganese alloys are characterized by the collective excitations of the spin system, which provide insight into the underlying magnetic interactions and the nature of the magnetic ground state. In the ferromagnetic phase, which is expected at higher temperatures for MnNi₅, the low-energy excitations are typically spin waves or magnons. However, as the temperature is lowered, the competing interactions in the Ni-Mn system give rise to more complex spin dynamics.

Neutron scattering studies on Ni-Mn alloys in a concentration range that includes MnNi₅ have revealed the coexistence of well-resolved spin waves with intense quasielastic scattering at low temperatures. ras.ru This suggests a complex state where long-range ferromagnetic order coexists with spin-glass character. ras.ru The spin wave stiffness, a measure of the energy required to create a spin wave, has been observed to behave anomalously, increasing as the temperature is lowered into the spin-glass-like regime. ras.ru

Near the transition to a spin-glass state, a phenomenon known as "critical slowing down" is expected. This means that the relaxation time of the spin fluctuations diverges as the transition temperature is approached from above. Below the freezing temperature, the system enters a non-ergodic state characterized by a broad spectrum of relaxation times. This is a hallmark of spin-glass dynamics, where the spins become frozen in random orientations, but the system continues to slowly evolve or "age" over time. mdpi.com The study of these relaxation phenomena is crucial for understanding the non-equilibrium nature of the spin-glass phase.

Complex Magnetic States

The magnetic phase diagram of Ni-rich Ni-Mn alloys is dominated by the interplay between ferromagnetic and antiferromagnetic interactions. The Ni-Ni and Ni-Mn nearest-neighbor interactions are generally ferromagnetic, promoting parallel alignment of spins, while the Mn-Mn nearest-neighbor interaction is antiferromagnetic, favoring antiparallel alignment. ras.ruras.ru This competition is the origin of the complex magnetic states observed in MnNi₅.

A spin glass is a disordered magnetic state where spins are aligned randomly, yet frozen in place below a characteristic "freezing temperature" (Tf). aip.org In Ni-Mn alloys with manganese concentrations around 18-26 at.%, a transition from a high-temperature paramagnetic state to a ferromagnetic state occurs, followed by a transition to a spin-glass-like or "re-entrant" spin-glass state at a lower temperature. ras.rubohrium.com Given that MnNi₅ has a composition of approximately 16.7 at.% Mn, it lies on the border of this region and is expected to exhibit similar spin-glass or cluster spin-glass characteristics.

In a cluster spin-glass, ferromagnetic clusters are embedded within a spin-glass matrix. The spins within the clusters are ferromagnetically aligned, but the clusters themselves are randomly oriented and interact with each other and the surrounding spin-glass matrix. This behavior is often observed in systems with competing interactions and disorder.

The hallmark of spin-glass behavior is a distinct difference between zero-field-cooled (ZFC) and field-cooled (FC) magnetization measurements. In a ZFC protocol, the sample is cooled in the absence of a magnetic field, after which a small field is applied and the magnetization is measured upon heating. The ZFC curve typically shows a sharp cusp at the freezing temperature, Tf. In the FC protocol, the sample is cooled in the presence of the magnetic field, and the magnetization remains high below Tf, diverging from the ZFC curve. This history dependence is a key signature of the non-ergodic nature of the spin-glass state.

This competition leads to a "frustrated" state where no single spin configuration can minimize the energy of all magnetic bonds. mdpi.com The system is forced to compromise, resulting in non-collinear spin arrangements, disordered states like spin glasses, or a mixture of ferromagnetic and antiferromagnetic correlations. ras.ru This inherent frustration is responsible for the rich magnetic phase diagram and the sensitivity of the magnetic properties to small changes in composition and temperature in the Ni-Mn alloy system.

Functional Properties and Research Applications of Manganese Nickel 1/5

Hydrogen Storage Capabilities

Manganese-nickel (1/5), with the chemical formula MnNi5, belongs to the AB5-type family of intermetallic compounds, which are renowned for their ability to reversibly store hydrogen. These materials are structurally similar to the archetypal LaNi5 and have been extensively researched for their potential in hydrogen storage applications due to their favorable kinetics and thermodynamics at near-ambient conditions. mdpi.comresearchgate.net The partial substitution of nickel with manganese in LaNi5-type alloys has been shown to significantly influence their hydrogen storage characteristics. nih.gov

Hydrogen Absorption and Desorption Kinetics

The kinetics of hydrogen absorption and desorption are critical parameters for practical hydrogen storage applications, dictating the charging and discharging rates of the storage system. ustb.edu.cn In AB5-type alloys like those containing MnNi5, the hydrogen absorption process involves several steps: the physisorption of hydrogen molecules on the material's surface, dissociation into hydrogen atoms (chemisorption), penetration of these atoms from the surface into the bulk, and diffusion through the crystal lattice to form a metal hydride phase. ustb.edu.cn

Research indicates that the substitution of Ni with Mn in LaNi5-based alloys can enhance the kinetics of hydrogen absorption. nih.gov This improvement is attributed to changes in the crystal lattice parameters and electronic properties, which can facilitate the diffusion of hydrogen atoms within the metallic structure. nih.gov For instance, studies on LaNi4Mn0.5Co0.5 showed that it reached its maximum hydrogen capacity faster than the parent LaNi5 compound. nih.gov The rate of these reactions is influenced by temperature and pressure; increasing temperature generally accelerates the reaction rate up to a certain point. researchgate.net

Pressure-Composition-Temperature (PCT) Isotherms and Plateau Pressure Characteristics

Pressure-Composition-Temperature (PCT) isotherms are fundamental for characterizing the thermodynamic properties of hydrogen storage materials. nist.gov A typical PCT curve for an AB5-type alloy shows the amount of hydrogen absorbed by the material as a function of hydrogen pressure at a constant temperature. nist.govmpg.de

The curve generally exhibits three distinct regions:

α-Phase (Solid Solution): At low pressures, hydrogen dissolves in the metal lattice, forming a solid solution. In this region, the pressure increases steeply with a small increase in hydrogen concentration. nist.gov

Plateau Region (α + β Phase Coexistence): As the pressure increases, a hydride phase (β-phase) begins to nucleate and grow. nist.gov In this region, a significant amount of hydrogen is absorbed with only a small change in pressure, resulting in a flat "plateau." The pressure at which this occurs is known as the equilibrium plateau pressure. The length of this plateau determines the reversible hydrogen storage capacity. nist.gov

β-Phase (Hydride Phase): Once the material is fully converted to the hydride phase, a large increase in pressure is again required to absorb a small additional amount of hydrogen. scispace.com

The plateau pressure is a crucial characteristic, as it defines the operating pressure of the hydrogen storage system. This pressure is highly dependent on temperature; as the temperature increases, the plateau pressure also increases. nist.gov In real systems, these plateaus are often not perfectly flat but exhibit a slope, which can be influenced by compositional and structural inhomogeneities. nist.gov

TemperaturePlateau Pressure (Absorption)Reversible H2 CapacityReference Alloy
283 K~0.5 bar~1.2 wt%LaNi4Mn0.5Co0.5
303 K~0.8 bar~1.1 wt%LaNi4Mn0.5Co0.5
313 K~1.0 bar~1.0 wt%LaNi4Mn0.5Co0.5

This interactive table presents data for a related Mn-containing AB5 alloy to illustrate typical PCT characteristics. Data extracted from reference nih.gov.

Thermodynamics of Hydride Formation (Enthalpy and Entropy)

The thermodynamics of the hydrogenation reaction determine the stability of the formed metal hydride. The key thermodynamic parameters are the enthalpy (ΔH) and entropy (ΔS) of hydride formation. These values can be derived from the PCT data by plotting the natural logarithm of the plateau pressure (ln Peq) against the inverse of the absolute temperature (1/T), a relationship described by the Van't Hoff equation. nist.govdtu.dk

Van't Hoff Equation: ln(Peq) = (ΔH / RT) - (ΔS / R)

Here, R is the ideal gas constant. The plot yields a straight line where the slope is proportional to ΔH and the intercept is proportional to ΔS. nist.gov

Enthalpy (ΔH): Represents the heat released during the exothermic hydride formation process. dtu.dk It is a measure of the strength of the metal-hydrogen bonds. A more negative ΔH indicates a more stable hydride, which requires a higher temperature to release its hydrogen. dtu.dk For practical applications, a moderate ΔH is desired to allow for hydrogen release at near-ambient temperatures without excessive energy input.

Entropy (ΔS): Represents the change in disorder of the system. The primary contribution to ΔS is the loss of entropy as highly disordered gaseous hydrogen becomes ordered within the solid metal lattice. dtu.dk For most metal hydride systems, the value of ΔS is approximately -130 J/(mol·K) H2. dtu.dk

The substitution of elements in AB5 alloys is a common strategy to tailor these thermodynamic properties. For instance, substituting Ni with Mn in LaNi5-type alloys generally leads to a decrease in the plateau pressure, which corresponds to the formation of a more stable hydride (a more negative ΔH). researchgate.net

Activation Processes and Cycling Stability

Before an AB5 alloy can readily absorb hydrogen, it typically requires an "activation" process. This usually involves heating the material under vacuum to remove surface contaminants, followed by exposure to high-pressure hydrogen. This initial exposure breaks down the bulk material into a fine powder with a high surface area, creating fresh, unoxidized surfaces that are active for hydrogen dissociation and absorption. mdpi.com

Cycling stability refers to the material's ability to maintain its hydrogen storage capacity over repeated absorption and desorption cycles. AB5-type alloys can suffer from degradation, leading to a gradual loss of capacity. researchgate.net The primary mechanism for this degradation is the significant lattice expansion and contraction during hydrogenation and dehydrogenation, which causes the material particles to become progressively smaller (decrepitation). researchgate.net This can lead to the loss of particle-to-particle contact and increased oxidation.

The presence of impurities in the hydrogen gas, such as water vapor, can also significantly accelerate degradation by forming stable surface oxides that block hydrogen absorption. researchgate.net However, studies have shown that some alloys can recover part of their capacity after being treated with pure hydrogen again, a process known as reactivation. researchgate.net The stability can be improved by partially substituting elements, which can alter the mechanical properties of the material and its resistance to decrepitation. mdpi.comresearchgate.net

Influence of Microstructure on Hydrogen Sorption

The microstructure of the hydrogen storage alloy plays a pivotal role in its sorption properties. Key microstructural features include crystallite size, grain boundaries, and lattice defects. mdpi.comuq.edu.au

Processing techniques like high-energy ball milling are often employed to create nanocrystalline or even amorphous structures. mdpi.com This severe plastic deformation introduces a high density of grain boundaries and other defects. mdpi.comresearchgate.net These features can act as rapid diffusion pathways for hydrogen atoms, significantly enhancing the kinetics of both absorption and desorption. mdpi.com A finer grain structure shortens the diffusion distance for hydrogen to reach the bulk of the material, thereby increasing reaction rates. uq.edu.au

Magnetocaloric Effect in MnNi5-based Systems

The magnetocaloric effect (MCE) is a phenomenon in which a magnetic material undergoes a temperature change when subjected to a varying magnetic field. mdpi.com This effect forms the basis for magnetic refrigeration, an emerging technology that is potentially more energy-efficient and environmentally friendly than conventional gas-compression refrigeration. mdpi.comrsc.org

Research on Mn-rich alloys has shown substantial MCE near room temperature. rsc.org The effect can be "conventional," where the material heats up upon magnetization, or "inverse," where it cools down. aps.org The performance of a magnetocaloric material is typically quantified by two key parameters:

Isothermal Magnetic Entropy Change (ΔSm): The change in the material's entropy upon the application of a magnetic field at a constant temperature.

Adiabatic Temperature Change (ΔTad): The change in the material's temperature upon the application of a magnetic field under adiabatic conditions (no heat exchange with the surroundings).

For example, certain optimized Ni-Mn-Ga alloys, which are compositionally related to MnNi5 systems, have demonstrated entropy changes as high as 24.5 J kg⁻¹ K⁻¹ under a 4 Tesla magnetic field. rsc.org The development of materials with a large, reversible MCE under moderate magnetic fields is a key goal for the practical application of magnetic refrigeration technology. aps.org

Giant Magnetocaloric Effect (GMCE) Associated with Martensitic Transformation

The giant magnetocaloric effect (GMCE) is a phenomenon observed in certain magnetic materials where the application or removal of a magnetic field causes a significant change in temperature. aps.org In many manganese-nickel-based alloys, this effect is intrinsically linked to a magnetostructural transition, specifically a martensitic transformation. aps.orgresearchgate.net This transformation is a first-order phase transition between a high-temperature austenite (B1171964) phase and a low-temperature martensite (B1171850) phase, which have different crystal structures and magnetic properties. aps.orgresearchgate.net

The strong coupling between the magnetic and crystallographic lattice degrees of freedom is the key to the GMCE in these materials. aps.orgiitk.ac.in When a magnetic field is applied, it can induce the transition from a less magnetic martensite phase to a more magnetic austenite phase, or vice-versa, even when the temperature is held constant. mdpi.com This field-induced phase transition leads to a large change in the material's magnetic entropy, which is the basis for the magnetocaloric effect. aps.orgiitk.ac.in The abrupt change in magnetization during this structural transition is a primary contributor to the large entropy change observed in GMCE materials. uib.es Materials exhibiting GMCE are considered promising candidates for environmentally friendly and energy-efficient magnetic refrigeration technologies. aps.orgiitk.ac.in

Magnetic Entropy Change (ΔS_M) and Adiabatic Temperature Change (ΔT_ad)

The magnetocaloric effect is quantified by two key parameters: the isothermal magnetic entropy change (ΔS_M) and the adiabatic temperature change (ΔT_ad).

Magnetic Entropy Change (ΔS_M): This represents the change in the magnetic entropy of the material upon the application of a magnetic field under constant temperature conditions. uib.es In materials with a first-order magnetostructural transition, a large ΔS_M can be achieved because the two phases involved (austenite and martensite) have significantly different magnetizations. mdpi.com The value of ΔS_M can be calculated from magnetization measurements taken at various temperatures and magnetic fields using the Maxwell relation. mdpi.com For many related Heusler alloys, such as Ni₅₀Mn₅₀₋ₓInₓ, significant ΔS_M values have been reported, reaching -6.8 J/kg K for a magnetic field change of 5 T. siu.edu

Adiabatic Temperature Change (ΔT_ad): This is the temperature variation of the material when a magnetic field is applied or removed under adiabatic conditions (i.e., no heat exchange with the surroundings). uib.esscispace.com A large ΔT_ad is desirable for practical cooling applications. scispace.com In what is known as the conventional magnetocaloric effect, materials heat up when a magnetic field is applied. iitk.ac.inscispace.com However, some manganese-nickel-based systems exhibit an "inverse" magnetocaloric effect associated with the martensitic transition, where the material cools down upon adiabatic magnetization. iitk.ac.inscispace.com For instance, in nonstoichiometric FeMnP₀.₅Si₀.₅ alloys, which also exhibit a strong magnetoelastic coupling, an adiabatic temperature change (ΔT_ad) of 1.7 K has been measured for a 1.9 T applied field. aps.org

The table below summarizes representative magnetocaloric properties for related manganese-nickel alloy systems.

PropertyValueMagnetic Field ChangeAlloy System Example
Magnetic Entropy Change (ΔS_M) -6.8 J/kg K5 TNi₅₀Mn₃₄In₁₆ siu.edu
Adiabatic Temperature Change (ΔT_ad) 1.7 K1.9 TFeMn₀.₉₈V₀.₀₂(P₀.₅Si₀.₅)₀.₉₈ aps.org

Thermal Hysteresis and Its Reduction Strategies

A significant challenge for materials exhibiting a first-order phase transition, such as the martensitic transformation in many GMCE alloys, is the presence of thermal hysteresis. researchgate.net Hysteresis refers to the difference in the transition temperatures upon heating and cooling. youtube.com This phenomenon arises from the latent heat involved in the first-order transition and can significantly reduce the cooling efficiency and performance of a magnetic refrigeration cycle. researchgate.net

Considerable research efforts are focused on minimizing this thermal hysteresis without compromising the large magnetocaloric effect. researchgate.net Strategies to achieve this include:

Doping and Alloying: Introducing small amounts of other elements can alter the crystal lattice parameters and the geometric compatibility between the austenite and martensite phases. For example, doping MnNiSi-based alloys with boron has been shown to dramatically reduce the thermal hysteresis from ~25 K to ~8-9 K. researchgate.net

Nonstoichiometry: Creating nonstoichiometric alloys can also be an effective strategy. In FeMnP-Si based alloys, introducing nonstoichiometry by adding vanadium was found to decrease thermal hysteresis. aps.org This reduction is attributed to a smaller change in the lattice volume during the phase transition, which improves the mechanical stability of the material. aps.org

Reducing hysteresis is crucial for the practical application of these materials in cooling technologies that rely on rapid and repeatable cycling. researchgate.net

Catalytic Activity

Bimetallic systems containing manganese and nickel have demonstrated notable catalytic properties, leveraging the synergistic effects between the two metals. mdpi.com While research specifically on MnNi₅ is limited, studies on related compositions show promise for various catalytic applications. For example, integrating manganese into nickel-iron layered double hydroxides (NiFe-LDH) can enhance enzyme-like activities, including peroxidase, oxidase, and catalase functionalities. rsc.org The high surface area and abundance of redox-active sites in such materials are beneficial for catalysis. rsc.org

Reaction Mechanisms on MnNi₅ Surfaces

The mechanism of a catalytic reaction on a surface involves a series of steps: adsorption of reactants onto the active sites, the chemical transformation of the adsorbed species, and finally, the desorption of the products. For bimetallic catalysts like manganese-nickel, the specific arrangement of Mn and Ni atoms on the surface dictates the catalytic pathway.

The presence of two different metals can create unique active sites that are not present in the single-component metals. This can lead to enhanced activity or selectivity for certain reactions. For instance, in the water-gas shift reaction over Ni/CeSmO catalysts, the metallic Ni sites are believed to be the active centers for the reaction, and their dispersion and surface area are critical for high conversion rates. mdpi.com A similar principle would apply to MnNi₅, where the interaction between surface Mn and Ni atoms would influence the binding energies of reactants and intermediates, thereby controlling the reaction mechanism.

Surface Chemistry and Active Site Characterization

The surface chemistry of a catalyst governs its interaction with reactants. youtube.com Characterizing the surface involves identifying the elemental composition, oxidation states, and geometric arrangement of atoms at the interface. core.ac.uk Active sites are the specific locations on the catalyst surface where the reaction takes place. mdpi.com In nanostructured catalysts, the size and shape of the nanoparticles can significantly influence the nature and number of active sites. nih.gov

For a Mn-Ni alloy, the active sites would consist of specific ensembles of manganese and nickel atoms. The synergistic effect in Ni-Mn oxides/hydroxides, for example, is directly related to the presence of both ions. mdpi.com Characterization techniques such as X-ray photoelectron spectroscopy (XPS) can be used to probe the surface elemental composition and chemical states, while techniques like transmission electron microscopy (TEM) can reveal the morphology and crystal structure. Understanding the relationship between surface chemistry and catalytic performance is essential for designing more efficient catalysts. nih.gov

Electrochemical Behavior in Energy Conversion and Storage

Manganese and nickel compounds are widely investigated for their applications in electrochemical energy conversion and storage devices, such as batteries, supercapacitors, and electrocatalysts for water splitting. rsc.orgmdpi.comvt.edu The combination of manganese and nickel can offer synergistic advantages, including enhanced electrochemical activity and stability. mdpi.com

Nanostructured Mn-based oxides are particularly attractive due to their high activity, low cost, and environmental friendliness. rsc.org They can facilitate the electrochemical reactions occurring at the electrode-electrolyte interface. rsc.org Similarly, bimetallic nickel-manganese coatings have been studied as efficient and robust electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are the two half-reactions of water splitting. mdpi.com

In a study of 3D nickel-manganese bimetallic coatings on a titanium substrate, the molar ratio of Ni to Mn was found to significantly influence the electrocatalytic performance. mdpi.com A catalyst with a Ni²⁺/Mn²⁺ molar ratio of 1:5 (NiMn/Ti-5) showed excellent activity for the HER in alkaline media, while a 1:1 ratio (NiMn/Ti-1) was superior for the OER. mdpi.com The performance of these electrodes, measured by the overpotential required to achieve a current density of 10 mA cm⁻², is detailed in the table below.

Catalyst (Ni²⁺/Mn²⁺ Ratio)ReactionOverpotential at 10 mA cm⁻² (mV)Electrolyte
NiMn/Ti-5 (1:5) HER127.11.0 M KOH
NiMn/Ti-1 (1:1) OER356.31.0 M KOH

These findings highlight the potential of tuning the composition of manganese-nickel alloys to optimize their performance for specific applications in clean energy technologies. mdpi.com

Performance as Electrode Materials

Extensive research into manganese-nickel compounds has revealed their significant potential as electrode materials, particularly in the field of energy storage. The electrochemical performance is largely attributed to the synergistic effects between manganese and nickel, which can lead to enhanced specific capacitance and cycling stability compared to their individual oxide counterparts.

Binary metal oxides, including those of manganese and nickel, are known to exhibit better electrochemical properties than single metal oxides. nih.gov For instance, electrodeposited manganese-nickel oxide films have demonstrated a specific capacitance of 424 F/g in a Na₂SO₄ electrolyte. nih.gov These films also showed good cycling stability, retaining 86% of their initial specific capacitance after 2000 charge-discharge cycles. nih.gov

The inclusion of other elements can further modify the performance. For example, manganese-doped nickel-cobalt (B8461503) oxide electrodes with graphene have achieved a high specific capacitance of approximately 475 F/g. mdpi.com These electrodes also exhibited excellent durability, maintaining 95.0% of their initial capacitance after 10,000 cycles. mdpi.com The method of synthesis also plays a crucial role; nickel-doped manganese dioxide synthesized by a sol-gel method reached a specific capacitance of 252.61 F/g. e3s-conferences.org

The morphology and structure of the material are critical factors. For example, manganese dioxide electrodeposited on porous nickel foam has achieved a high specific capacitance of 529.5 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov Furthermore, nickel-manganese mixed oxides (Ni₀.₂Mn₀.₈Oₓ) have exhibited a high specific capacitance of approximately 380 Fg⁻¹ and an energy density of 35 Wh Kg⁻¹ with a power density of 3.74 kW Kg⁻¹. researchgate.net

Interactive Data Table: Performance of Manganese-Nickel Based Electrode Materials

Compound/Composite Synthesis Method Electrolyte Specific Capacitance (F/g) Cycling Stability
Mn-Ni Oxide Films Electrodeposition Na₂SO₄ 424 86% after 2000 cycles
Graphene@Mn-Ni-Co Oxide Electrochemical Deposition 6 M KOH 475 95% after 10,000 cycles
Ni-doped MnO₂ Sol-gel 1 mol/L NaNO₃ 252.61 74.36% after 2000 cycles
MnO₂ on Ni Foam Electrodeposition Not specified 529.5 79.8% after 2000 cycles
Ni₀.₂Mn₀.₈Oₓ In-situ inclusion Not specified ~380 92% after 3000 cycles

Cyclic Voltammetry and Charge-Discharge Characteristics

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of electrode materials. For manganese-nickel based materials, CV curves often exhibit distinct redox peaks, indicating pseudocapacitive behavior arising from Faradaic reactions. The shape of the CV curves provides insight into the capacitive nature and reversibility of the charge storage process. For instance, quasi-rectangular CV curves are indicative of good capacitive behavior and reversible charge-discharge processes. mdpi.com

In studies of nickel-doped manganese dioxide, CV curves were nearly rectangular, suggesting good reversible capacitance characteristics. e3s-conferences.org Similarly, manganese dioxide on porous nickel foam showed a pair of distinct redox peaks around 0.6–0.8 V. nih.gov The scan rate in CV measurements affects the calculated specific capacitance; typically, a higher scan rate leads to a lower specific capacitance due to limited ion diffusion. mdpi.com For example, a graphene-enhanced, manganese-doped nickel-cobalt oxide electrode showed a specific capacitance of 475 F/g at 5 mV/s, which decreased to 65 F/g at 100 mV/s. mdpi.com

Galvanostatic charge-discharge (GCD) curves provide further information on the capacitive properties. The near-symmetrical and triangular shape of the GCD curves indicates good coulombic efficiency and ideal capacitive behavior. The charge and discharge curves of MnO₂ on porous nickel foam were similar to isosceles triangles, demonstrating a highly reversible redox reaction. nih.gov A rapid voltage drop at the beginning of the discharge curve, known as the IR drop, is related to the internal resistance of the electrode.

The potential window used for CV and GCD measurements is crucial for determining the performance. For manganese-doped nickel-cobalt oxide electrodes, a potential range of 0–1.2 V was used. mdpi.com For nickel-doped manganese dioxide, the potential range was -0.1 to 0.6 V (vs. SCE). e3s-conferences.org

Interactive Data Table: Cyclic Voltammetry and Charge-Discharge Parameters

Material Potential Window (V) Scan Rate (mV/s) Key CV Features GCD Curve Shape
Graphene@Mn-Ni-Co Oxide 0 - 1.2 5 - 100 Quasi-rectangular Not specified
Ni-doped MnO₂ -0.1 - 0.6 5 - 100 Nearly rectangular Not specified
MnO₂ on Ni Foam Not specified Not specified Redox peaks at 0.6-0.8 V Isosceles triangles

Thermodynamic Stability and Phase Transitions in Manganese Nickel 1/5

Phase Diagrams of the Mn-Ni System (Focus on 1:5 Stoichiometry and Nearby Regions)

The Mn-Ni phase diagram reveals the equilibrium phases present at different temperatures and compositions. In the vicinity of the MnNi₅ stoichiometry, the primary phase at elevated temperatures is the FCC solid solution. This phase exhibits complete solid solubility between Mn and Ni at high temperatures.

As the temperature decreases, the MnNi₅ composition approaches the phase boundary of the ordered MnNi₃ intermetallic compound. The MnNi₃ phase, with the L1₂ crystal structure, has a homogeneity range of approximately 71 to 76 at.% Ni. researchgate.net Therefore, alloys with a composition of 83.3 at.% Ni will, upon cooling, undergo a phase transformation. This transformation involves the precipitation of the ordered MnNi₃ phase from the disordered FCC matrix. The equilibrium state at lower temperatures for a MnNi₅ alloy would consist of a two-phase mixture: the Ni-rich FCC solid solution and the MnNi₃ intermetallic compound.

The phase diagram indicates that the solvus temperature for the MnNi₃ phase decreases as the nickel concentration moves away from the stoichiometric MnNi₃ composition. For an alloy with 83.3 at.% Ni, the precipitation of MnNi₃ from the FCC solid solution would occur at a specific temperature, which can be determined from the phase diagram.

Thermodynamic Modeling of Stable and Metastable Phases

The thermodynamic properties of the Mn-Ni system, including the Gibbs energy of each phase, have been assessed using the CALPHAD (CALculation of PHAse Diagrams) methodology. researchgate.net This approach allows for the calculation of phase diagrams and thermodynamic properties of multicomponent systems based on thermodynamic models of the constituent binary and ternary systems.

For the Mn-Ni system, the Gibbs energy of the solution phases, including the liquid and the FCC solid solution, is typically described by the Redlich-Kister equation. The intermetallic compounds, such as MnNi₃, which exhibit a range of homogeneity, are often treated using a two-sublattice model. For instance, the MnNi₃ phase can be represented by the formula (Mn, Ni)₁(Mn, Ni)₃. researchgate.net

A set of self-consistent thermodynamic parameters has been developed to describe the Gibbs energy of each phase as a function of composition, temperature, and pressure. researchgate.net These parameters are optimized to reproduce experimental data, including phase boundaries and thermodynamic measurements.

The Gibbs energy of the FCC solid solution at the MnNi₅ composition can be calculated using these thermodynamic models. The stability of this phase relative to other potential phases, such as a mixture of MnNi₃ and the Ni-rich FCC phase, can be determined by comparing their respective Gibbs energies at a given temperature. The phase with the lowest Gibbs energy will be the most stable.

Table 1: Thermodynamic Models Used for Phases in the Mn-Ni System

PhaseModel
LiquidRedlich-Kister equation
FCC (γMn,Ni)Redlich-Kister equation
MnNi₃Two-sublattice model (Mn, Ni)₁(Mn, Ni)₃

This table is interactive. You can sort and filter the data.

Kinetics and Mechanisms of Phase Transformations

The transformation of the high-temperature FCC solid solution to the low-temperature equilibrium phases in a MnNi₅ alloy is governed by kinetics. The primary transformation of interest is the precipitation of the ordered MnNi₃ phase from the disordered FCC matrix.

The kinetics of such ordering transformations can be described by Time-Temperature-Transformation (TTT) diagrams. These diagrams illustrate the time required for a certain fraction of a phase to transform at a given isothermal temperature. For Ni-rich Mn-Ni alloys, the TTT diagram would show a characteristic "C" shape, indicating that the transformation is most rapid at an intermediate temperature and slower at both higher (due to a smaller driving force) and lower (due to slower diffusion) temperatures.

The mechanism of the MnNi₃ precipitation is expected to be nucleation and growth. At temperatures just below the solvus, nucleation of the ordered phase will occur, likely heterogeneously at grain boundaries and other defects within the FCC matrix. These nuclei will then grow by the diffusion of Mn and Ni atoms. The morphology of the precipitates can vary depending on the cooling rate and annealing temperature.

Short-range ordering (SRO) is also an important phenomenon in the FCC phase of the Mn-Ni system. Studies on related systems have shown that Mn-Ni SRO can be significant and can influence the subsequent formation of long-range ordered phases. aps.org The presence of SRO can affect the nucleation kinetics of the MnNi₃ phase.

Impact of External Stimuli (Temperature, Pressure) on Phase Stability

Temperature:

Temperature is a primary factor influencing the phase stability in the MnNi₅ alloy. As discussed, at high temperatures, the disordered FCC solid solution is the stable phase due to the dominance of the entropy term in the Gibbs free energy. As the temperature is lowered, the enthalpy term becomes more significant, favoring the formation of the ordered MnNi₃ phase.

The lattice parameters of both the FCC matrix and the MnNi₃ precipitate are also dependent on temperature. Generally, lattice parameters increase with increasing temperature due to thermal expansion. The difference in the thermal expansion coefficients of the two phases can lead to the development of internal stresses at the interface between the matrix and the precipitate, which can affect the morphology and stability of the microstructure.

Pressure:

Pressure can significantly alter the phase equilibria in the Mn-Ni system. Thermodynamic assessments of the Mn-Ni system have been performed at high pressures, including 40, 80, and 100 kbar. researchgate.net These studies indicate that pressure can shift the phase boundaries and alter the transformation temperatures.

For the MnNi₅ composition, an increase in pressure would be expected to favor the phase with the smaller molar volume. The effect of pressure on the stability of the FCC solid solution versus the two-phase mixture of FCC and MnNi₃ would depend on the relative molar volumes of these phases. High-pressure experiments and thermodynamic modeling are necessary to fully elucidate the pressure-temperature phase diagram for this composition.

Table 2: Investigated High Pressures for Mn-Ni Phase Diagram Optimization. researchgate.net

Pressure (kbar)
40
80
100

This table is interactive. You can sort and filter the data.

Computational and Theoretical Investigations of Manganese Nickel 1/5

Molecular Dynamics Simulations for Dynamic Behavior

There is no specific information available in the searched literature regarding molecular dynamics simulations performed on the binary MnNi5 compound to study its dynamic behavior. Such simulations are typically used to understand atomic motion, phase transitions, and thermodynamic properties over time.

Computational Materials Design and High-Throughput Screening

Information on the use of computational materials design or high-throughput screening specifically for the MnNi5 alloy is not present in the available search results. These methods are often used to accelerate the discovery of new materials with desired properties, such as improved hydrogen storage capabilities, but specific studies focusing on MnNi5 were not identified. The development of related hydrogen storage alloys has often relied on experimental "trial and error methods" by substituting elements in a base alloy like LaNi5 or MnNi5. iopb.res.in

Development of Effective Spin Models and Crystal Field Theories

The development of effective spin models is essential for interpreting the magnetic data of complex materials. For the MnNi5-containing molecular magnet, a spin Hamiltonian is the standard theoretical model used to analyze magnetic susceptibility data. researchgate.net This model includes terms for the Zeeman effect (interaction with an external magnetic field), the Heisenberg exchange coupling constants (J) between pairs of spins, and zero-field splitting (D) parameters that account for local magnetic anisotropy at each metal center. researchgate.net

The magnetic behavior of the complex was analyzed by diagonalizing the spin Hamiltonian matrix, which incorporates the DFT-computed J values. acs.org This allows for the construction of an eigenvalue plot showing all possible spin states and their relative energies, providing a detailed picture of the magnetic structure and confirming the nature of the spin-frustrated ground state. acs.org Potential spin models for such systems can involve complex arrangements on rings or frustrated triangular lattices. acs.org

Theoretical Understanding of Stability and Bonding Mechanisms

Extensive computational and theoretical studies on the manganese-nickel (Mn-Ni) alloy system have provided significant insights into the stability and bonding mechanisms of various compositions. However, specific research focusing exclusively on the Manganese-Nickel (1/5) or MnNi₅ stoichiometry is not prominently available in existing literature. The majority of theoretical investigations have centered on other stable or technologically significant phases within the Mn-Ni binary system, such as MnNi₃, MnNi, and various Heusler alloys.

Nevertheless, general principles derived from computational studies on the broader Mn-Ni system can offer a foundational understanding of the factors that would govern the stability and bonding in a hypothetical MnNi₅ compound. These studies often employ first-principles calculations based on density functional theory (DFT) to determine electronic structures, phase stability, and magnetic properties.

First-principles calculations are a fundamental tool for investigating the electronic structure and stability of intermetallic compounds. researchgate.net In the context of Mn-Ni alloys, these calculations have been used to explore phase stability across different compositions and temperatures. aps.org The stability of a particular phase is determined by its formation enthalpy and free energy relative to other possible structures and competing phases. For multicomponent systems like Fe-Cr-Mn-Ni, a combination of DFT, cluster expansion, and Monte Carlo simulations has been used to investigate phase stability over a wide range of concentrations and temperatures. aps.org

While specific data for MnNi₅ is not available, the table below illustrates the kind of data that is typically generated from computational studies of binary alloys to assess their stability and electronic properties. The values presented are hypothetical and for illustrative purposes only, based on trends observed in the broader Mn-Ni system.

Hypothetical Computational Data for MnNi₅

PropertyCalculated ValueUnitSignificance
Formation Enthalpy-0.25eV/atomA negative value suggests the compound is stable against decomposition into its constituent elements.
Cohesive Energy-4.8eV/atomIndicates the energy required to separate the constituent atoms, reflecting the strength of the metallic bonding.
Lattice Parameter (fcc)3.55ÅRepresents the equilibrium size of the unit cell, which can be compared with experimental data if available.
Magnetic Moment per Mn atom3.2µBProvides insight into the local magnetic behavior of manganese atoms within the nickel matrix.
Magnetic Moment per Ni atom0.6µBIndicates the local magnetic behavior of nickel atoms.

Note: The data in this table is illustrative and not based on actual experimental or computational results for MnNi₅.

Modification and Doping Strategies for Manganese Nickel 1/5

Elemental Substitution Effects on Structure and Properties

Elemental substitution, or doping, in the LaNi₅₋ₓMnₓ lattice induces a cascade of changes, from the atomic scale to the macroscopic functional properties. By replacing nickel atoms with manganese, researchers can systematically engineer the alloy's characteristics.

Impact on Crystal Lattice Parameters and Unit Cell Volume

The introduction of manganese in place of nickel in the LaNi₅ crystal lattice directly influences its fundamental structural parameters. All alloys in the LaNi₅₋ₓMnₓ series maintain the hexagonal CaCu₅-type structure, indicating the formation of a solid solution. However, the substitution leads to a distinct expansion of the crystal lattice.

Research shows a clear trend where both the lattice parameters, a and c, and consequently the unit cell volume (V), increase with higher manganese content (x). This expansion is primarily attributed to the larger atomic radius of manganese compared to nickel. This geometric effect is a critical factor that underlies many of the changes in the material's thermodynamic and magnetic properties. A decrease in the hydrogen equilibrium pressure as a function of Mn content is directly related to this increase in the crystalline unit cell volume. researchgate.net

Table 1: Effect of Mn Substitution on Lattice Parameters of LaNi₅₋ₓMnₓ Alloys

CompoundLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Unit Cell Volume (ų)Reference
LaNi₅5.0193.98286.91 nih.gov
LaNi₄.₅Mn₀.₅5.0454.00488.24 researchgate.net
LaNi₄Mn₁5.0684.03289.70 researchgate.net

Alterations in Electronic Band Structure and Fermi Level Position

The electronic structure of LaNi₅ is significantly altered by the substitution of nickel with 3d transition metals like manganese. The valence band of the parent LaNi₅ compound is dominated by the Ni 3d band. wikipedia.org When manganese is introduced, it leads to the formation of an additional Mn 3d subband. wikipedia.org

According to first-principles calculations and spectroscopic studies, this new Mn 3d subband is located above the Ni d states. This modification alters the density of states (DOS) at the Fermi level (Eᶠ). kyoto-u.ac.jp The interaction between the s-electrons of absorbed hydrogen and the s-electrons of nickel is a key aspect of hydride formation, and alloying elements can modify the chemical bond strengths, thereby influencing hydrogen absorption characteristics. semanticscholar.org These changes in the electronic configuration are fundamental to the shifts observed in magnetic behavior and the thermodynamics of hydride formation.

Tuning of Magnetic Ordering Temperatures and Exchange Interactions

Pure LaNi₅ is known to be an exchange-enhanced Pauli paramagnet, meaning it does not exhibit long-range magnetic order. ubd.edu.bn However, the introduction of magnetically active elements like manganese can induce significant changes. Partial substitution of Ni by Mn leads to an increase in magnetic susceptibility. semanticscholar.org

Studies on LaNi₅₋ₓMnₓ have shown that these alloys can exhibit magnetic ordering. Neutron diffraction and magnetic measurements indicate that manganese atoms preferentially occupy the 3g crystallographic sites in the hexagonal CaCu₅-type structure. researchgate.net For LaNi₄Mn, a ferromagnetic model provides the best description of its magnetic structure, while for higher manganese concentrations (x=1.5 and 2), a ferrimagnetic model is more appropriate. researchgate.net This suggests a complex interplay of magnetic exchange interactions between the moments on the Mn and Ni atoms. The s-conduction electron spin polarization from Ni or La atoms strongly interacts with Mn d-spin moments, which can lead to interactions among magnetic clusters. researchgate.net The magnetic moments of Mn atoms in these compounds are calculated to be around 3.0µB per atom due to a large exchange splitting. researchgate.net

Modulation of Functional Properties (e.g., Hydrogen Storage Thermodynamics, Magnetocaloric Response)

The structural and electronic modifications induced by manganese substitution have a profound impact on the functional properties of LaNi₅-type alloys, particularly their interaction with hydrogen.

Hydrogen Storage Thermodynamics: The most significant functional change in Mn-substituted LaNi₅ is the modulation of its hydrogen storage thermodynamics. The expansion of the unit cell volume upon Mn substitution leads to larger interstitial sites for hydrogen atoms, which in turn increases the stability of the resulting metal hydride. This increased stability is experimentally observed as a decrease in the plateau pressure of the pressure-composition-temperature (PCT) isotherms. researchgate.net

The relationship between the equilibrium pressure (Peq) and temperature (T) for the hydride formation/decomposition is described by the van 't Hoff equation, which allows for the calculation of the enthalpy (ΔH) and entropy (ΔS) of hydride formation. For the LaNi₄Mn₀.₅Co₀.₅ alloy, the enthalpy and entropy values were determined to be ΔH = -22.225 kJ/mol H₂ and ΔS = -71 J/(mol·K) H₂. nih.gov The more negative enthalpy of formation compared to pure LaNi₅ (ΔH ≈ -30 kJ/mol H₂) confirms the formation of a more stable hydride. nih.gov

Table 2: Thermodynamic Properties for Hydrogen Absorption in Mn-Substituted LaNi₅ Alloys

CompoundEnthalpy of Hydride Formation (ΔH) (kJ/mol H₂)Entropy of Hydride Formation (ΔS) (J/(mol·K) H₂)Reference
LaNi₅~ -30.1~ -108 nih.gov
LaNi₄Mn₀.₅Co₀.₅-22.2-71 nih.gov

Note: The values for LaNi₄Mn₀.₅Co₀.₅ show the combined effect of Mn and Co substitution.

Magnetocaloric Response: While the primary application of modified LaNi₅ alloys is hydrogen storage, other manganese-nickel systems are known for their magnetocaloric effect (MCE), which is the thermal response of a material to a magnetic field. In some ferromagnetic Ni-Mn-Sn alloys, a giant inverse MCE has been reported. esrf.frresearchgate.net This effect is characterized by the sample cooling upon the adiabatic application of a magnetic field and is linked to a martensitic phase transformation that alters magnetic exchange interactions. esrf.frresearchgate.net Although not a primary focus of research in LaNi₅₋ₓMnₓ, the presence of tunable magnetic ordering suggests that related MCE properties could potentially be engineered in this class of materials.

Mechanisms of Charge Compensation and Crystal Field Splitting

While specific experimental studies on charge compensation and crystal field splitting in the LaNi₅₋ₓMnₓ system are not extensively detailed in the surveyed literature, the underlying physical principles can be discussed.

Mechanisms of Charge Compensation: In metallic alloys and intermetallic compounds, charge compensation is more nuanced than in ionic solids. When Ni (typically in a formal oxidation state close to 0 in the intermetallic) is substituted by Mn, the difference in their valence electron configuration (Ni: 3d⁸4s²; Mn: 3d⁵4s²) necessitates a redistribution of electronic charge to maintain local electroneutrality. This involves charge transfer between the substituent atoms and the host lattice atoms, modifying the local electronic density of states. In oxide systems like LaNi₁₋ₓMnₓO₃, X-ray absorption spectroscopy has shown that a charge transfer mechanism occurs, where the formal valence states adjust, for instance, from Ni³⁺ and Mn³⁺ towards Ni²⁺ and Mn⁴⁺. deringerney.com While the bonding in LaNi₅ is metallic, similar principles of charge redistribution around the Mn dopant are expected to occur to screen the local charge and potential difference.

Formation of Solid Solutions

The ability to substitute nickel with manganese over a range of compositions in LaNi₅₋ₓMnₓ is indicative of the formation of a substitutional solid solution. Metallurgical and structural studies have confirmed that the hexagonal P6/mmm CaCu₅-type structure is maintained up to a significant manganese concentration, with the limit of existence for this single-phase pseudo-binary compound reported to be around x = 2.2. nih.gov

The formation of such extensive solid solutions can be understood through the lens of the Hume-Rothery rules, which outline the conditions favorable for substitutional solid solubility. wikipedia.org

Atomic Size Factor: The atomic radii of nickel (1.25 Å) and manganese (1.27 Å) differ by only ~1.6%. This is well within the <15% guideline, minimizing lattice strain and favoring substitution.

Crystal Structure: While metallic Ni is face-centered cubic (FCC) and Mn has a complex cubic structure at room temperature, their ability to form a solid solution within the hexagonal LaNi₅ host lattice demonstrates that the compatibility with the parent structure is the dominant factor.

Valency: Both nickel and manganese are transition metals with similar valencies, which facilitates their interchangeability within the metallic lattice.

Electronegativity: Nickel (1.91 on the Pauling scale) and manganese (1.55) have a moderate difference in electronegativity. While not identical, the difference is not large enough to promote the formation of stable intermetallic compounds over the solid solution within the LaNi₅ framework.

The successful formation of the LaNi₅₋ₓMnₓ solid solution across a wide compositional range is a testament to the chemical and structural compatibility of nickel and manganese within this specific intermetallic host.

Substitutional, Interstitial, and Omission Solid Solutions

Solid solutions are homogeneous crystalline structures in which atoms of one element are distributed within the crystal lattice of another. In the context of Mn-Ni (1/5) alloys, these can be categorized into three main types.

Substitutional Solid Solutions : This is the most common type of solid solution in metal alloys like Mn-Ni. blogspot.comwikipedia.org It occurs when the solute atoms (e.g., manganese or a doping element) replace the solvent atoms (e.g., nickel) in their original lattice positions. blogspot.com Given the similarity in atomic size between manganese and nickel, extensive substitutional solid solution formation is expected. blogspot.comquora.com The substitution can be random, creating a disordered solid solution, or it can occur in a regular, repeating pattern, resulting in an ordered solid solution or an intermetallic compound. Research on nickel-base alloys frequently involves the study of manganese as a solute diffusing substitutionally within the nickel matrix. onemine.org

Interstitial Solid Solutions : This type of solution forms when the solute atoms are small enough to fit into the interstitial spaces, or voids, between the solvent atoms in the crystal lattice. wikipedia.orgcivilengineeringcourses.com The elements that typically form interstitial solutions are small non-metals like carbon, nitrogen, hydrogen, and oxygen. nih.gov In the Mn-Ni system, while metallic atoms like Mn are too large to be interstitial solutes in a nickel lattice, the introduction of elements like carbon or nitrogen during processing can lead to the formation of interstitial solid solutions, which significantly strengthens the material by creating localized lattice distortions that impede dislocation movement. nih.govilearnengineering.com

Omission Solid Solutions : This less common type of solid solution involves vacancies, where an atomic site that would typically be occupied is left empty. unacademy.com This is a form of non-stoichiometry. wikipedia.org An omission solid solution can be formed when an ion of a higher charge substitutes for an ion of a lower charge, and to maintain charge neutrality, a nearby atomic site is left vacant. unacademy.com For instance, in some transition metal oxides and sulfides, such as pyrrhotite (B1172379) (Fe₁₋ₓS), metal atom sites are systematically vacant. wikipedia.org In Mn-Ni alloys, vacancies can be introduced intentionally through processes like quenching or irradiation, or by doping with elements that have a different valence state, creating vacancy defects that influence diffusion and mechanical properties. arxiv.orgresearchgate.net

Factors Governing Solid Solution Formation (e.g., Ionic Radii, Electronegativity)

The extent to which a solid solution can form is governed by a set of empirical principles known as the Hume-Rothery rules. wikipedia.orgvedantu.com These rules provide a framework for predicting the solubility of one element in another, which is crucial for designing Mn-Ni alloys with desired properties. The key factors are:

Atomic/Ionic Radii : For extensive substitutional solid solubility, the difference in atomic radii between the solute and solvent atoms should be less than 15%. blogspot.comwikipedia.org A significant difference in size leads to substantial lattice distortion, which limits solubility. As shown in the table below, manganese and nickel have very similar atomic radii, with a difference of well under 15%, making them highly favorable for forming substitutional solid solutions. study.com

Crystal Structure : The solute and solvent elements should have the same crystal structure for complete solid solubility. blogspot.com Nickel has a Face-Centered Cubic (FCC) structure at room temperature. Manganese has a more complex structure but possesses an FCC allotrope at high temperatures, which facilitates miscibility during alloying processes. quora.comamericanelements.com

Electronegativity : The solute and solvent should have similar electronegativity. wikipedia.org A large difference in electronegativity encourages the formation of stable intermetallic compounds rather than solid solutions because the elements tend to form ionic or strong covalent bonds. vedantu.com Manganese and nickel have relatively close electronegativity values, which favors the formation of metallic bonds within a solid solution. byjus.comnih.govwikipedia.org

Valency : A metal has a greater tendency to dissolve a metal of higher valency than one of lower valency. blogspot.comwikipedia.org This factor is more influential when the other factors are met and plays a role in determining the limits of solubility in more complex alloy systems.

Table 1: Comparison of Properties for Manganese (Mn) and Nickel (Ni)
PropertyManganese (Mn)Nickel (Ni)Difference (%)Favorability for Substitutional Solid Solution
Atomic Radius (pm)~161~149~8.1%Favorable (< 15%)
Ionic Radius (pm, +2 charge)8369-Favorable
Electronegativity (Pauling Scale)1.551.91-Favorable (Similar)
Crystal Structure (Room Temp.)Complex Cubic (α-Mn)Face-Centered Cubic (FCC)-Moderately Favorable (FCC exists at high temp for Mn)

Interface Engineering in Composite Materials

The primary goal of interface engineering is to control the adhesion and interaction between the alloy and the matrix to optimize load transfer and achieve a desired combination of properties. uobabylon.edu.iqdigitellinc.com A strong interface is essential for effectively transferring an applied load from the matrix to the reinforcing Mn-Ni phase, leading to a composite with high strength and stiffness. researchgate.net However, in some applications requiring high toughness, a slightly weaker, controlled interface may be designed to allow for energy-dissipating mechanisms like crack deflection or fiber pull-out.

Key strategies in interface engineering for composites containing Mn-Ni (1/5) include:

Surface Modification : Altering the surface chemistry or topography of the Mn-Ni alloy to improve its wettability and chemical bonding with the matrix. This can be achieved through techniques like chemical etching, plasma treatment, or the deposition of thin intermediate layers (coatings) that are compatible with both the alloy and the matrix.

Use of Coupling Agents : Applying chemical compounds that act as a bridge between the inorganic Mn-Ni alloy surface and an organic polymer matrix. These agents form strong chemical bonds with both materials, significantly enhancing interfacial adhesion.

Controlling Reaction Layers : In metal-matrix or ceramic-matrix composites, high processing temperatures can cause diffusion and chemical reactions at the interface, forming new, often brittle, phases. Interface engineering aims to control these reactions to form a thin, stable, and well-bonded reaction layer, or to introduce a diffusion barrier to prevent detrimental reactions.

By carefully designing the interface, the mechanical, thermal, and electrical properties of the composite can be tailored. For example, a well-engineered interface can improve fracture toughness, fatigue life, and resistance to environmental degradation. digitellinc.com

Role of Defects and Non-Stoichiometry on Material Performance

In real crystalline materials, defects are unavoidable and play a crucial role in determining the material's properties. unacademy.com Non-stoichiometry refers to a state where the ratio of constituent elements in a compound deviates from the ideal integer ratio defined by its chemical formula. wikipedia.orgfiveable.me In Manganese-Nickel (1/5), this would mean the ratio of Mn to Ni is not exactly 1:5. This deviation is intrinsically linked to the presence of crystal defects, particularly point defects. unacademy.com

The key point defects in Mn-Ni alloys include:

Vacancies : Missing atoms from their regular lattice sites (either Mn or Ni vacancies). arxiv.org

Interstitial Atoms : Atoms located in the small voids between regular lattice sites.

Antisite Defects : A manganese atom occupying a site that should be occupied by a nickel atom, or vice-versa.

These defects, and the resulting non-stoichiometry, have a profound impact on the material's performance:

Mechanical Properties : Point defects and solute atoms create local stress fields in the lattice that impede the movement of dislocations, a mechanism known as solid solution strengthening. wikipedia.org This increases the yield strength and hardness of the alloy. However, an excessive concentration of defects, such as vacancies clustering at grain boundaries, can also serve as sites for crack initiation, potentially reducing ductility and toughness. aeether.com

Magnetic Properties : The magnetic behavior of Mn-Ni alloys is highly sensitive to the distance between magnetic atoms (Mn-Mn, Ni-Ni, Mn-Ni) and their electronic structure. Defects and non-stoichiometry alter these distances and the local chemical environment. aps.org For instance, in some magnetic alloys, antisite defects can significantly change the magnetic moment and Curie temperature. researchgate.net Controlling non-stoichiometry is therefore a key method for tuning the magnetic performance of the material.

Catalytic and Electrochemical Performance : For applications in catalysis or as electrode materials, surface defects and non-stoichiometry are critical. nih.gov Vacancies on the surface can act as active sites for chemical reactions, enhancing catalytic activity. frontiersin.org In manganese oxides, for example, the intentional creation of manganese vacancies has been shown to improve electrochemical performance by promoting ion diffusion. rsc.orgberkeley.edu A similar principle applies to Mn-Ni alloys, where controlling the defect chemistry can enhance their performance in applications like electrocatalysis.

Future Research Directions and Perspectives for Manganese Nickel 1/5

Addressing Current Challenges in Synthesis and Performance Optimization

The synthesis and performance optimization of Manganese-Nickel (1/5) alloys present ongoing challenges that require dedicated research efforts. Future work in this area will likely focus on achieving precise control over material properties through advanced synthesis techniques and a deeper understanding of structure-property relationships.

Key challenges in the synthesis of metallic alloys include process optimization, material reuse, and minimizing residual stresses. mdpi.com For MnNi5, achieving consistent mechanical properties and thermal stability remains a significant area for investigation. mdpi.com Future research should aim to develop standardized protocols for synthesis to ensure reproducibility and reliability of the material's performance.

One of the primary hurdles is the optimization of synthesis parameters to control the microstructure, which in turn dictates the alloy's mechanical and functional properties. For instance, in related nickel-manganese-copper cast irons, the abrasive wear resistance is heavily influenced by the solidification process and subsequent phase transformations in the matrix. mdpi.com Similar principles apply to MnNi5, where future studies should systematically investigate the effects of cooling rates, annealing temperatures, and processing routes on phase formation and grain size.

Potential Research Areas in Synthesis and Optimization:

Research AreaKey ObjectivesExpected Outcomes
Advanced Synthesis Routes Explore novel synthesis methods such as additive manufacturing (e.g., selective laser melting), and advanced powder metallurgy techniques.Enhanced control over microstructure, fabrication of complex geometries, and potential for creating functionally graded materials.
Microstructure Engineering Investigate the influence of elemental doping and heat treatments on phase stability and grain refinement.Improved mechanical properties (e.g., hardness, ductility) and enhanced functional performance (e.g., magnetic, catalytic properties).
Performance in Extreme Environments Evaluate the performance of MnNi5 under harsh conditions, including high temperatures, corrosive media, and mechanical stress.Development of robust MnNi5-based materials for demanding applications in aerospace, automotive, and energy sectors.

Furthermore, the optimization of performance will necessitate a closer look at the interplay between composition and processing. For many multicomponent alloys, slight variations in composition can lead to significant changes in properties. researchgate.net Therefore, a systematic investigation into the compositional space around the 1/5 ratio will be crucial for fine-tuning the material's characteristics for specific applications.

Exploration of Novel Functional Properties and Applications

Beyond their structural applications, manganese-nickel alloys exhibit a range of interesting functional properties that are yet to be fully explored for the 1/5 stoichiometry. Future research is expected to delve into these properties, paving the way for novel applications in electronics, catalysis, and energy storage.

Manganese-based intermetallic compounds are known for their diverse magnetic and electronic properties, including antiferromagnetism, half-metallic ferromagnetism, and topological semimetal behavior. mdpi.com These characteristics make them promising candidates for applications in spintronics and nanoelectronics. mdpi.com Future studies on MnNi5 should focus on characterizing its magnetic and electronic structure to identify potential applications in these fields.

In the realm of catalysis, nickel-manganese oxides have shown promise as electrocatalysts for reactions like the oxygen evolution reaction (OER). science.govacs.org While the 1/5 stoichiometry in a metallic alloy will have different properties, investigating its potential as a precursor for catalytic materials or as a catalyst itself in certain reactions is a worthwhile endeavor. Research could explore the surface chemistry and reactivity of MnNi5, particularly in nanostructured forms, to enhance its catalytic activity.

Emerging Applications and Associated Research Directions:

Potential Application AreaResearch FocusDesired Functional Property
Spintronics Investigation of magnetic ordering, spin polarization, and magnetotransport properties.Half-metallicity, high spin polarization, and tunable magnetic states.
Electrocatalysis Evaluation of catalytic activity and stability for key electrochemical reactions (e.g., water splitting, CO2 reduction).High catalytic efficiency, long-term stability, and low overpotential.
Energy Storage Assessment of its potential as an electrode material in batteries or supercapacitors, possibly after conversion to an oxide or sulfide.High specific capacitance or capacity, good cycling stability, and high rate capability.

Integration with Multidisciplinary Research Areas

The full potential of Manganese-Nickel (1/5) can be unlocked through its integration with various multidisciplinary research fields. Collaborations between materials scientists, chemists, physicists, and engineers will be essential to explore and exploit the unique properties of this alloy.

The establishment of interdisciplinary research centers aims to bring together expertise from different fields to tackle complex scientific and technological challenges. mnnit.ac.inmnnit.ac.in Such collaborative environments would be ideal for advancing the understanding and application of MnNi5. For instance, combining experimental research with computational materials science can accelerate the discovery of new properties and the design of novel materials with tailored functionalities. Density functional theory (DFT) calculations, for example, can predict the structural, electronic, and magnetic properties of MnNi5, guiding experimental efforts. researchgate.net

Furthermore, the principles of integrated computational materials engineering (ICME) can be applied to MnNi5 to link processing, structure, properties, and performance. This approach can significantly reduce the time and cost associated with materials development and deployment.

Advanced Characterization under Operando Conditions

To gain a deeper understanding of the behavior of Manganese-Nickel (1/5) in real-world applications, it is crucial to move beyond conventional static characterization techniques. Future research should increasingly employ advanced characterization methods, particularly under operando conditions, which allow for the observation of material changes as they happen.

Operando spectroscopy and microscopy techniques can provide invaluable insights into the dynamic processes that govern the performance of materials in catalytic and electrochemical applications. For instance, operando X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) have been used to elucidate the changes at the active sites of nickel-manganese oxide catalysts during the oxygen evolution reaction. acs.orgresearchgate.net Similar in situ and operando studies on MnNi5 could reveal mechanisms of activation, degradation, and phase transformation during operation.

Advanced Characterization Techniques and Their Potential Insights:

Characterization TechniqueInformation GainedRelevance to MnNi5
Operando X-ray Diffraction (XRD) Real-time tracking of crystallographic changes during chemical reactions or under mechanical stress.Understanding phase stability, reaction mechanisms, and deformation processes.
In Situ Transmission Electron Microscopy (TEM) Atomic-scale visualization of microstructural evolution at high temperatures or in reactive environments.Observing grain growth, dislocation dynamics, and catalyst nanoparticle restructuring.
Operando X-ray Photoelectron Spectroscopy (XPS) Probing the surface chemistry and electronic state of elements during a process.Identifying active surface species in catalysis and understanding degradation mechanisms.

By employing these advanced characterization techniques, researchers can build a more comprehensive picture of the structure-property-performance relationships in Manganese-Nickel (1/5), paving the way for the rational design of next-generation materials.

Q & A

Basic Research Questions

Q. How can the phase equilibria of Mn-Ni (1/5) alloys be experimentally determined, and what are the critical parameters to control during synthesis?

  • Methodological Answer : Phase equilibria are typically mapped using differential thermal analysis (DTA) and X-ray diffraction (XRD) under controlled cooling rates. Key parameters include maintaining precise stoichiometric ratios (e.g., 1:5 Mn:Ni) and ensuring inert atmospheres to prevent oxidation. For reproducibility, document annealing temperatures (e.g., 800–1000°C) and homogenization times (≥24 hours) as per historical studies . Calibration of thermocouples and cross-validation with metallographic analysis are essential to avoid metastable phase formation .

Q. What experimental techniques are most reliable for measuring thermodynamic properties (e.g., enthalpy of mixing) in Mn-Ni systems?

  • Methodological Answer : High-temperature calorimetry and vapor pressure measurements are standard. For liquid alloys, Knudsen effusion mass spectrometry provides activity coefficients, while solid-state systems require coupled DTA and heat capacity measurements. Ensure data consistency by repeating trials under identical conditions and comparing results with computational models (e.g., CALPHAD) to identify outliers .

Q. How should researchers address discrepancies in reported lattice parameters for the Ni₃Mn phase in Mn-Ni (1/5) alloys?

  • Methodological Answer : Discrepancies often arise from differences in quenching rates or impurity levels (e.g., oxygen content). To resolve this, use neutron diffraction for higher accuracy in crystallographic analysis and report impurity concentrations (e.g., via EDS or ICP-MS). Cross-reference with historical datasets, such as Koster and Rauscher (1948), to contextualize variations .

Advanced Research Questions

Q. What strategies can resolve contradictions in magnetic property data (e.g., coercivity) for ordered vs. disordered Ni₃Mn structures?

  • Methodological Answer : Employ controlled annealing to isolate ordered (L1₂) and disordered (A1) states. Use SQUID magnetometry to measure coercivity under identical field strengths (e.g., 1 T) and temperatures (e.g., 4–300 K). Pair results with TEM-based microstructural analysis to correlate magnetic behavior with atomic ordering. Discrepancies in older studies (e.g., Marcinkowski and Brown, 1961) often stem from incomplete ordering; quantify degree of order via Warren-Cowley parameters .

Q. How can computational modeling complement experimental data to predict metastable phases in Mn-Ni (1/5) systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate formation energies of competing phases (e.g., γ-MnNi vs. Ni₃Mn). Validate models by comparing predicted lattice constants and magnetic moments with XRD and magnetometry data. For rapid screening, apply machine learning algorithms trained on existing phase diagrams (e.g., ASM International datasets) .

Q. What advanced characterization methods are critical for analyzing atomic-scale ordering kinetics in Mn-Ni (1/5) alloys?

  • Methodological Answer : In-situ neutron scattering during isothermal annealing provides real-time insights into ordering kinetics. Augment with atom probe tomography (APT) to map Mn/Ni distribution at near-atomic resolution. Kinetic parameters (e.g., activation energy) should be derived using Johnson-Mehl-Avrami-Kolmogorov (JMAK) models, ensuring statistical validity through ≥3 replicates .

Q. How can researchers design experiments to reconcile conflicting reports on the Mn-Ni (1/5) phase diagram at high pressures (>50 kbar)?

  • Methodological Answer : Use diamond anvil cells (DAC) with synchrotron XRD to monitor phase transitions under high pressure. Calibrate pressure media (e.g., ruby fluorescence) and validate quenched samples via TEM. Compare results with Ershova et al. (1981), noting that discrepancies may arise from non-hydrostatic stress conditions in earlier studies .

Q. What frameworks are recommended for formulating hypotheses about the role of antisite defects in Mn-Ni (1/5) alloy properties?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For defect analysis, combine positron annihilation spectroscopy (PAS) with DFT simulations to quantify vacancy formation energies. Contrast defect concentrations in arc-melted vs. laser-sintered samples to isolate processing effects .

Data Presentation and Reproducibility Guidelines

  • Tables : Include error margins (e.g., ±0.02 Å for lattice parameters) and statistical tests (e.g., t-tests for magnetic data). Avoid duplicating graphical data .
  • Figures : Use high-resolution TEM micrographs with scale bars and XRD patterns indexed to ICSD databases. Annotate phase boundaries in phase diagrams with confidence intervals .
  • Reproducibility : Document synthesis parameters (e.g., cooling rates, crucible materials) and raw data deposition locations (e.g., Zenodo, Materials Project) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.